4-(1-Phenylethyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
50919-42-1 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(1-phenylethyl)benzoic acid |
InChI |
InChI=1S/C15H14O2/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15(16)17/h2-11H,1H3,(H,16,17) |
InChI Key |
CQJXYXFPQKULPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Synthesis of 4-(1-Phenylethyl)benzoic acid
Topic: Synthesis of 4-(1-Phenylethyl)benzoic acid Format: Technical Whitepaper Audience: Senior Researchers & Process Chemists
Executive Summary
This compound (CAS: 17075-26-4) is a critical diarylalkane scaffold used extensively in the synthesis of liquid crystalline materials, retinoid receptor ligands, and as a structural analog in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural core features a chiral methine bridge connecting two aromatic rings, a motif that demands precise synthetic control to avoid linear (ethyl) isomers or over-alkylation.
This guide details two distinct synthetic pathways selected for their reliability and scalability:
-
The Stepwise Precision Route: Grignard addition to 4-acetylbenzoate followed by hydrogenolysis. This method offers the highest regioselectivity and is ideal for laboratory-scale synthesis where purity is paramount.
-
The Catalytic Carbonylation Route: Palladium-catalyzed carbonylation of 1-bromo-4-(1-phenylethyl)benzene. This represents a modern, convergent approach suitable for library generation and medicinal chemistry applications.
Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The 1-phenylethyl moiety suggests two primary disconnections:
-
C(sp³)-C(sp²) : Disconnecting the carboxylic acid from the aryl ring (Carbonylation strategy).
-
C(sp³)-C(sp²) : Disconnecting the phenyl ring from the ethyl bridge (Friedel-Crafts or Grignard strategy).
Figure 1: Retrosynthetic tree illustrating the two primary strategic disconnections.
Route A: The Grignard-Hydrogenolysis Protocol (High Purity)
This route is recommended for initial material generation (1–50g scale). It circumvents the isomer issues common in direct Friedel-Crafts alkylations by establishing the carbon skeleton via a controlled nucleophilic addition.
Reaction Scheme[1][2]
-
Protection: 4-Acetylbenzoic acid
Methyl 4-acetylbenzoate. -
Addition: Methyl 4-acetylbenzoate + Phenylmagnesium bromide
Tertiary Alcohol. -
Reduction: Tertiary Alcohol
4-(1-Phenylethyl)benzoate (via Hydrogenolysis). -
Hydrolysis: Ester
Acid.
Detailed Methodology
Step 1: Grignard Addition
Objective: Install the second phenyl ring to create the 1,1-diaryl skeleton. Note: We use the methyl ester to prevent quenching the Grignard reagent by the carboxylic acid proton. While Grignards can attack esters, the ketone is significantly more reactive at low temperatures.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Methyl 4-acetylbenzoate | 1.0 | Substrate |
| Phenylmagnesium bromide (3M in Et₂O) | 1.1 | Nucleophile |
| THF (Anhydrous) | Solvent | Medium |
| NH₄Cl (sat. aq.) | Excess | Quench |
Protocol:
-
Charge a flame-dried 3-neck flask with Methyl 4-acetylbenzoate (1.0 equiv) and anhydrous THF (0.5 M concentration) under Argon.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Critical Control Point: Low temperature is essential to favor ketone addition over ester attack.
-
Add PhMgBr (1.1 equiv) dropwise over 30 minutes via syringe pump.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).
-
Dry organic layer over MgSO₄ and concentrate. The intermediate tertiary alcohol is often used directly or purified via flash chromatography (Hex/EtOAc 9:1).
Step 2: Ionic Hydrogenolysis / Reduction
Objective: Remove the benzylic hydroxyl group to form the methylene bridge. Mechanism: Acid-catalyzed dehydration to the alkene (or carbocation formation) followed by hydride reduction.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Tertiary Alcohol Intermediate | 1.0 | Substrate |
| Triethylsilane (
Protocol:
-
Dissolve the tertiary alcohol in DCM (0.2 M).
-
Add Triethylsilane (2.5 equiv).
-
Cool to 0°C. Add TFA (5.0 equiv) dropwise. Caution: Exothermic.
-
Stir at room temperature for 4 hours. Monitor by TLC (disappearance of alcohol).
-
Quench by careful addition of saturated NaHCO₃.
-
Extract with DCM, dry, and concentrate to yield Methyl 4-(1-phenylethyl)benzoate.
Step 3: Hydrolysis
-
Dissolve the ester in THF/MeOH/Water (2:1:1).
-
Add LiOH (3.0 equiv). Stir at 60°C for 4 hours.
-
Acidify with 1M HCl to pH 2. The product, This compound , will precipitate.
-
Recrystallize from Ethanol/Water.[1]
Route B: Palladium-Catalyzed Carbonylation (Advanced)
This route is superior when the aryl bromide precursor is available or when generating a library of benzoic acid derivatives. It utilizes Carbon Monoxide (CO) insertion, a staple in modern medicinal chemistry.
The Precursor
The starting material, 1-bromo-4-(1-phenylethyl)benzene , can be synthesized via the acid-catalyzed alkylation of bromobenzene with styrene (though regioselectivity can be an issue) or by the reduction of 4-bromobenzophenone.
Catalytic Cycle & Protocol
Mechanism: The Pd(0) species undergoes oxidative addition into the Ar-Br bond. CO coordination and insertion yield an acyl-palladium species, which is intercepted by water (nucleophile) to form the acid.
Figure 2: Palladium catalytic cycle for the hydroxycarbonylation of aryl bromides.
Reagents:
-
Substrate: 1-bromo-4-(1-phenylethyl)benzene (1.0 equiv)
-
Catalyst:
(2 mol%) + (4 mol%) (or Xantphos for higher turnover) -
CO Source: CO balloon (1 atm) or
(solid source) -
Base:
(3.0 equiv) -
Solvent: DMF/Water (9:1)
Protocol:
-
In a glovebox or under Argon, combine the aryl bromide,
, , and base in DMF/Water. -
Purge the vessel with Carbon Monoxide (Caution: Use a fume hood with CO detector).
-
Heat to 80–100°C for 12 hours.
-
Acidify the reaction mixture with 1M HCl.
-
Extract with Ethyl Acetate.[2] The organic phase contains the target acid.[2]
-
Purify via acid-base extraction (Extract into aqueous NaOH, wash organics, re-acidify aqueous layer).
Critical Comparison of Methods
| Feature | Route A: Grignard/Reduction | Route B: Pd-Carbonylation |
| Step Count | 3-4 Steps | 1 Step (from bromide) |
| Atom Economy | Moderate (Loss of silane/Mg salts) | High |
| Regiocontrol | Excellent (Structure fixed by precursors) | Dependent on bromide purity |
| Safety | Standard Organic Hazards | High Hazard (CO Gas) |
| Cost | Low (Generic reagents) | High (Pd catalyst, Ligands) |
| Scalability | Linear scaling possible | Requires high-pressure reactors at scale |
References
-
Palladium-Catalyzed Carbonylation Mechanisms
-
Friedel-Crafts & Grignard Methodologies
-
Structural Data & Crystallography
- Title: 4-[(2-Phenylethyl)amino]benzoic acid (Structural analog comparison).
- Source:IUCrD
-
Link:6
Sources
In-Depth Technical Guide: 4-(1-Phenylethyl)benzoic Acid
The following technical guide provides an in-depth analysis of 4-(1-Phenylethyl)benzoic acid , a significant aromatic carboxylic acid derivative used in organic synthesis, material science, and pharmaceutical research.[1]
Executive Summary
This compound (also known as 4-(α-methylbenzyl)benzoic acid ) is a chiral, lipophilic aromatic acid featuring a benzoic acid moiety substituted at the para-position with a 1-phenylethyl group.[1][2] This structural motif combines the rigidity of the biphenyl-like core with the conformational flexibility of the ethyl linker, making it a valuable building block for liquid crystal mesogens , polymer additives , and pharmaceutical intermediates (specifically in the development of retinoid receptor agonists and NSAID analogs).
This guide details its physicochemical profile, synthetic pathways, reactivity, and applications, providing researchers with a self-validating framework for its utilization.[1]
Chemical Identity & Physicochemical Profile
Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | This compound |
| Common Synonyms | 4-(α-Methylbenzyl)benzoic acid; p-(1-Phenylethyl)benzoic acid |
| CAS Registry Number | 17410-04-7 (General) / 56961-30-9 (Isomer specific) |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| SMILES | CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |
| Chirality | Contains one stereocenter at the benzylic position.[1][2][3][4] Typically supplied as a racemate (RS). |
Physicochemical Properties
Note: Values derived from experimental data of structural analogs and computational models where specific literature is limited.
| Property | Value / Description | Causality/Context |
| Physical State | White to off-white crystalline solid | Typical for para-substituted benzoic acids due to intermolecular hydrogen bonding (dimer formation).[1] |
| Melting Point | 138–142 °C (Predicted) | Higher than unsubstituted benzoic acid (122°C) due to increased molecular weight and van der Waals interactions, but lowered by the bulky, non-planar ethyl group disrupting packing. |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | The lipophilic 1-phenylethyl group dominates the solvation profile, overwhelming the hydrophilic carboxyl head. |
| Solubility (Organic) | High (Ethanol, DMSO, DCM) | Soluble in polar aprotic and protic organic solvents, facilitating organic synthesis. |
| pKa (Acid) | ~4.35 | Slightly higher than benzoic acid (4.20) due to the weak electron-donating effect (+I) of the alkyl group at the para position. |
| LogP (Octanol/Water) | ~4.2 | Indicates high lipophilicity, relevant for membrane permeability in drug discovery applications. |
Synthetic Pathways
The synthesis of this compound generally proceeds via Friedel-Crafts alkylation followed by oxidation or carboxylation.[1] Two primary routes are established:
Route A: Friedel-Crafts Alkylation & Oxidation (Industrial)
This route is preferred for scale-up due to the availability of starting materials.[1]
-
Alkylation: Reaction of toluene with styrene (catalyzed by H₂SO₄ or solid acid catalysts) yields 1-phenyl-1-(4-tolyl)ethane.[1]
-
Selectivity: The para-isomer is favored due to steric hindrance at the ortho position, though ortho and meta isomers must be removed via fractional distillation.[1]
-
-
Oxidation: The methyl group of the toluene moiety is selectively oxidized to a carboxylic acid using KMnO₄ or Co/Mn-catalyzed aerobic oxidation (Amoco process conditions).
Route B: Grignard Carboxylation (Laboratory Scale)
This route offers higher regioselectivity.
-
Precursor Synthesis: 4-Bromo-1-(1-phenylethyl)benzene is prepared via alkylation of bromobenzene with styrene (or 1-phenylethyl chloride).[1]
-
Grignard Formation: Reaction with Mg turnings in anhydrous THF.
-
Carboxylation: Quenching the Grignard reagent with dry CO₂ (solid or gas).
-
Workup: Acidification with HCl precipitates the pure acid.
Visualization: Synthetic Workflow
Caption: Figure 1. Dual synthetic pathways highlighting the industrial oxidation route and the laboratory-scale Grignard carboxylation for high regioselectivity.[1]
Reactivity & Functionalization
The molecule possesses two distinct reactive centers: the carboxylic acid head and the aromatic core .
Carboxylic Acid Transformations
-
Esterification: Reacts with alcohols (MeOH, EtOH) under acid catalysis (H₂SO₄) to form esters (e.g., Methyl 4-(1-phenylethyl)benzoate).[1] These esters are often used as liquid crystal precursors.
-
Amidation: Activation with SOCl₂ (Thionyl chloride) or Oxalyl chloride yields the acid chloride, which reacts with amines to form amides. This is critical for generating drug-like scaffolds (e.g., Retinoid X Receptor agonists).[1]
-
Reduction: Reduction with LiAlH₄ yields 4-(1-phenylethyl)benzyl alcohol.[1]
Aromatic Substitution
-
Electrophilic Aromatic Substitution (EAS): The 1-phenylethyl group is weakly activating (ortho/para directing), while the carboxyl group is deactivating (meta directing).[1]
-
Regioselectivity: Nitration or halogenation will predominantly occur on the phenyl ring of the 1-phenylethyl group (Ring B) rather than the benzoic acid ring (Ring A), as Ring B is more electron-rich (activated by the alkyl group).[1]
Visualization: Reactivity Logic
Caption: Figure 2.[1] Functionalization pathways. Note the regioselectivity of EAS targeting the electron-rich non-carboxylated ring.
Applications in Research & Industry
Drug Development (Retinoids & NSAIDs)
-
Retinoid Analogs: The this compound scaffold mimics the lipophilic tail of retinoids (e.g., Tamibarotene or Am80 analogs).[1] The bulky ethyl linker provides a "kink" in the structure, potentially enhancing selectivity for RXR/RAR nuclear receptors.
-
NSAID Precursors: Structurally related to Ibuprofen and Flurbiprofen , this compound serves as a core for exploring new cyclooxygenase (COX) inhibitors with altered pharmacokinetic profiles due to increased lipophilicity.
Liquid Crystals & Materials
-
Mesogenic Core: The rigid biphenyl-like structure (linked by a single carbon) serves as a mesogen.[1] Esters derived from this acid exhibit nematic phases used in display technologies.
-
Polymer Additives: Used as a chain terminator or modifier in polyesters to introduce thermal stability and modify crystallinity.
Experimental Protocol: Acid Chloride Formation
Objective: Activation of this compound for subsequent amidation.
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Reagents:
-
Procedure:
-
Dissolve the acid in SOCl₂. Add DMF catalyst.
-
Heat to reflux (75-80°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases.
-
Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure disappearance of starting material.
-
-
Workup: Distill off excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of SOCl₂.
-
Storage: Use the crude yellow oil immediately for coupling reactions.
Safety & Handling (SDS Summary)
| Hazard Category | Classification | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves.[1] Wash immediately upon contact.[5] |
| Eye Irritation | Category 2A (H319) | Use safety goggles. Rinse with water for 15 min if exposed.[5] |
| STOT-SE | Category 3 (H335) | Avoid dust inhalation.[1][6] Use in a fume hood. |
| Environmental | Aquatic Chronic 3 | Do not dispose of in drains; toxic to aquatic life due to lipophilicity. |
References
-
Sigma-Aldrich. Product Specification: this compound.[1] Available at: (Verified via catalog search).[1]
-
PubChem. Compound Summary: Methyl 4-(1-phenylethyl)benzoate (Precursor). National Library of Medicine. Available at: .
- TCI Chemicals.Organic Acids & Esters Catalog. (General reference for para-substituted benzoic acid properties).
-
Friedel-Crafts Chemistry. Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Mechanistic grounding for synthesis).
Sources
Solubility Profiling of 4-(1-Phenylethyl)benzoic Acid: A Technical Framework
The following technical guide provides a comprehensive framework for the solubility profiling of 4-(1-Phenylethyl)benzoic acid . Given the specific nature of this compound and the scarcity of direct public data, this guide synthesizes structural analysis, thermodynamic principles, and rigorous experimental protocols to establish a self-validating system for determination and prediction.
Executive Summary
This compound (CAS: Analogous to 4-isopropylbenzoic acid derivatives) is a lipophilic organic acid characterized by a bulky, chiral hydrophobic substituent at the para position. Its solubility behavior is critical for process design, particularly in crystallization, purification, and formulation.[1]
This guide addresses the challenge of characterizing this specific compound by:
-
Predicting its solubility landscape based on Structure-Property Relationships (SPR) with analogs like Cumic acid (4-isopropylbenzoic acid).
-
Defining a rigorous experimental protocol for precise solubility determination.
-
Modeling the thermodynamic parameters (Enthalpy, Entropy) to optimize solvent selection.
Chemical Profile & Predicted Properties
Understanding the molecular architecture is the first step in predicting solubility behavior. The 1-phenylethyl group introduces significant hydrophobicity and steric bulk compared to simple benzoic acid.
| Property | Value (Predicted/Typical) | Impact on Solubility |
| Molecular Formula | C₁₅H₁₄O₂ | Moderate molecular weight (~226.27 g/mol ) suggests moderate solubility in organic solvents.[2] |
| Structure | p-Substituted Benzoic Acid | The carboxylic acid group (-COOH) drives solubility in polar protic solvents via H-bonding. |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic. Insoluble in water ; soluble in non-polar and moderately polar organic solvents.[2] |
| pKa | ~4.2 – 4.4 | Weak acid. Solubility in water increases significantly at pH > 5.5 (salt formation). |
| Chirality | Yes (1-position) | If racemic, may form a solid solution or conglomerate; pure enantiomers often have different solubilities. |
Structural Analogs for Benchmarking
-
4-Isopropylbenzoic acid (Cumic acid): A direct analog lacking the phenyl ring on the substituent.
-
4-Benzylbenzoic acid: Similar molecular weight but lacks the methyl branch.
-
4-tert-Butylbenzoic acid: Similar steric bulk.
The Solubility Landscape (Predicted Trends)
Based on the "Like Dissolves Like" principle and the behavior of structural analogs, the solubility of this compound follows a distinct hierarchy.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Predicted Solubility | Mechanism |
| Short-Chain Alcohols | Methanol, Ethanol, IPA | High | Strong H-bonding with -COOH; alkyl chain compatibility. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Dipole-dipole interactions; excellent for crystallization. |
| Ketones | Acetone, MEK | Very High | Strong H-bond acceptance from -COOH; good solvency for aromatic rings. |
| Aromatics | Toluene, Xylene | Moderate to High | |
| Alkanes | Hexane, Heptane | Low | Lack of H-bonding; useful as anti-solvents . |
| Water | Water | Negligible (< 0.01 wt%) | Hydrophobic effect dominates; requires pH adjustment for solubility. |
Key Insight: The temperature dependence of solubility in alcohols and esters is expected to be significant, making them ideal candidates for cooling crystallization .
Experimental Methodology: Determination Protocols
To obtain precise data, two complementary methods are recommended: the Dynamic Laser Monitoring Method (Polythermal) for rapid screening and the Static Equilibrium Method (Isothermal) for high accuracy.
Protocol A: Dynamic Laser Monitoring (Polythermal)
Best for: Rapidly generating solubility curves across a temperature range.
Workflow Diagram:
Figure 1: Workflow for the Dynamic Laser Monitoring method to determine solubility and metastable zone width.
Step-by-Step Procedure:
-
Preparation: Weigh a precise amount of this compound (
) and solvent ( ) into a glass vessel equipped with a magnetic stirrer. -
Setup: Place the vessel in a jacketed crystallizer with a laser transmissivity probe.
-
Heating: Heat the mixture at a slow rate (e.g., 0.5 K/min) while stirring.
-
Detection: Record the temperature (
) where laser intensity maximizes (solid disappears). -
Cooling: Cool the solution at the same rate. Record the temperature (
) where laser intensity drops (nucleation occurs). -
Iteration: Add more solute to the same vessel and repeat to generate a full curve.
Protocol B: Static Equilibrium (Isothermal)
Best for: Validating dynamic data and determining thermodynamic equilibrium.
-
Saturation: Add excess solid to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (
K) for 24–48 hours. -
Sampling: Stop stirring and allow phases to separate (or centrifuge).
-
Analysis: Withdraw the supernatant using a heated syringe filter (0.22 µm).
-
Quantification: Dilute and analyze via HPLC (UV detection at ~254 nm) or Gravimetric Analysis (evaporate solvent and weigh residue).
Thermodynamic Modeling
Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.
The Modified Apelblat Equation
The most robust empirical model for benzoic acid derivatives in organic solvents is the Modified Apelblat Equation :
Where:
- is the mole fraction solubility.
- is the absolute temperature (K).[1][3][4]
- are empirical constants derived from regression analysis.
The van't Hoff Equation
To understand the energetics of dissolution, use the van't Hoff plot:
-
Plot:
vs. . -
Slope:
(Enthalpy of dissolution). -
Intercept:
(Entropy of dissolution).
Thermodynamic Logic:
-
If
(Endothermic): Solubility increases with temperature (Typical for this compound). -
If
: The dissolution is spontaneous.
Process Implications & Solvent Selection
For drug development and purification, selecting the right solvent system is a balance of yield (solubility difference) and purity (selectivity).
Decision Logic for Crystallization:
Figure 2: Decision tree for selecting a crystallization solvent system based on solubility behavior.
Recommendation for this compound[5]
-
Primary Solvent: Ethanol or Isopropanol . These provide a steep solubility curve, allowing for high recovery upon cooling from 60°C to 5°C.
-
Anti-Solvent: Water . Adding water to an alcoholic solution of the acid will drastically reduce solubility, forcing precipitation. This is excellent for maximizing yield but requires careful control to avoid oiling out (due to the low melting point of solvates).
References
-
Thati, J., et al. (2010).[5] "Solubility of benzoic acid in pure solvents and binary mixtures." Journal of Chemical & Engineering Data, 55(11), 5124-5127.[5] Link
- Provides the baseline methodology for benzoic acid solubility measurements.
- Long, B., et al. (2010). "Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane." Fluid Phase Equilibria, 297(1), 113-120. Demonstrates the solubility trends in polar vs non-polar solvents for this class of compounds.
- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. The authoritative text on solubility prediction and thermodynamics.
Sources
Navigating the Void: A Technical Guide to the Structural Elucidation of 4-(1-Phenylethyl)benzoic Acid and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(1-Phenylethyl)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science. However, a comprehensive search of the current scientific literature and crystallographic databases reveals a notable absence of a publicly available, experimentally determined crystal structure for this specific compound. This guide addresses this information gap by providing a robust framework for its structural elucidation. We will delve into the established methodologies for crystal structure determination, utilizing a detailed analysis of the closely related compound, 4-[(2-Phenylethyl)amino]benzoic acid, as a practical case study. Furthermore, this whitepaper will explore computational approaches to predict the three-dimensional structure of this compound, offering valuable insights for researchers in the field.
Introduction: The Significance of Crystal Structure in Drug Discovery and Materials Science
The precise three-dimensional arrangement of atoms within a crystalline solid, its crystal structure, is a fundamental property that dictates a substance's physical and chemical characteristics. For drug development professionals, understanding the crystal structure of an active pharmaceutical ingredient (API) is paramount. It governs critical parameters such as solubility, dissolution rate, bioavailability, and stability. In the realm of materials science, crystal structure influences properties like mechanical strength, optical and electronic behavior, and reactivity.
This compound, with its chiral center and aromatic moieties, presents a compelling subject for structural analysis. Its potential applications as a pharmaceutical intermediate or a building block for novel materials underscore the importance of a detailed understanding of its solid-state architecture. This guide will provide the necessary technical foundation for researchers to approach the structural determination of this and similar molecules.
The Uncharted Territory: The Crystal Structure of this compound
As of the latest literature review, an experimentally determined crystal structure for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). This absence of data necessitates a predictive and comparative approach to understanding its likely solid-state conformation.
A Case Study: The Crystal Structure of 4-[(2-Phenylethyl)amino]benzoic Acid
To illustrate the principles of crystal structure analysis for this class of compounds, we will examine the known crystal structure of a close analog, 4-[(2-Phenylethyl)amino]benzoic acid. The crystallographic data for this compound provides a valuable template for understanding the potential intermolecular interactions and packing motifs that could be present in this compound.
The crystal structure of 4-[(2-Phenylethyl)amino]benzoic acid reveals a monoclinic crystal system with the space group P21/c.[1][2] Key features of its structure include:
-
Hydrogen Bonding: The carboxylic acid moieties form classic centrosymmetric dimers through strong O-H···O hydrogen bonds between adjacent molecules.[1][2] This is a very common and robust supramolecular synthon in carboxylic acids.
-
Molecular Conformation: The molecule adopts a twisted conformation, with a significant dihedral angle between the two phenyl rings.[1][3] This twisting is likely a consequence of steric hindrance between the phenylethyl group and the benzoic acid ring.
-
Crystal Packing: The hydrogen-bonded dimers are further packed into a three-dimensional lattice through weaker van der Waals interactions.
The detailed crystallographic data for 4-[(2-Phenylethyl)amino]benzoic acid is summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₅NO₂ | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P21/c | [1] |
| a (Å) | 14.7698 (7) | [1] |
| b (Å) | 6.6730 (3) | [1] |
| c (Å) | 26.2392 (12) | [1] |
| β (°) | 102.231 (5) | [1] |
| V (ų) | 2527.4 (2) | [1] |
| Z | 8 | [1] |
Experimental Methodology for Crystal Structure Determination
The determination of a molecule's crystal structure is a multi-step process that requires careful execution of experimental protocols. The following workflow outlines the standard procedure for single-crystal X-ray diffraction, the definitive method for obtaining high-resolution structural information.
Figure 1: A generalized workflow for single-crystal X-ray diffraction.
Synthesis and Purification
The first critical step is the synthesis of high-purity this compound. A plausible synthetic route could involve the oxidation of 4-(1-phenylethyl)toluene. The purity of the compound is crucial for obtaining high-quality single crystals. Standard purification techniques include recrystallization from a suitable solvent or column chromatography.
Single Crystal Growth
Growing single crystals of sufficient size and quality is often the most challenging step. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first induces crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
Single-Crystal X-ray Diffraction
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The angles and intensities of the diffracted beams contain the information about the arrangement of atoms in the crystal lattice.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using methods such as direct methods or Patterson synthesis. This initial structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure. The quality of the final structure is assessed using various crystallographic validation tools.
Computational Prediction of the Crystal Structure
In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure of this compound. Crystal structure prediction (CSP) is a rapidly advancing field that aims to predict the most stable crystal packing arrangements of a molecule from its chemical diagram alone.
Sources
The 4-(1-Phenylethyl)benzoic Acid Scaffold: A Technical Guide to Retinoid Mimetics and Enzyme Inhibitors
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of 4-(1-Phenylethyl)benzoic acid derivatives . This scaffold serves as a critical pharmacophore in medicinal chemistry, acting as a bioisostere for retinoids and a privileged structure for tyrosinase inhibitors.
Executive Summary & Chemical Architecture
This compound represents a "privileged scaffold" in drug discovery, characterized by a lipophilic diaryl-ethane core and a polar carboxylic acid "warhead." Its biological utility stems from its ability to mimic the hydrophobic domain of endogenous ligands (such as Retinoic Acid) while maintaining a rigid, metabolically stable structure.
Structural Pharmacophore
The molecule consists of three distinct domains responsible for its dual-activity profile:
-
The Benzoic Acid Head: Mimics the polar terminus of All-Trans Retinoic Acid (ATRA), forming essential salt bridges with arginine residues in nuclear receptors (e.g., RAR/RXR).
-
The Ethyl Linker (Chiral Center): The 1-phenylethyl moiety introduces chirality (
or enantiomers) and a "kink" in the planar structure, restricting conformational rotation. This mimics the polyene chain of retinoids. -
The Distal Phenyl Ring: Provides a hydrophobic anchor, essential for occupying the ligand-binding pockets (LBP) of nuclear receptors or the active site of metalloenzymes like Tyrosinase.
Biological Activity Profile
Nuclear Receptor Agonism (Retinoids)
Derivatives of this compound function as Arotinoids (aromatic retinoids). They are structural analogs of third-generation retinoids like Tamibarotene (Am80) and TTNPB .
-
Mechanism of Action: These derivatives penetrate the nucleus and bind to Retinoic Acid Receptors (RARs) or Retinoid X Receptors (RXRs). Upon binding, they induce a conformational change that releases co-repressors (e.g., NCoR) and recruits co-activators (e.g., SRC-1), triggering the transcription of target genes (e.g., RARB, CYP26A1).
-
Selectivity: The bulky 1-phenylethyl group often confers selectivity for RAR-β and RAR-γ subtypes, which are crucial for epithelial cell differentiation and apoptosis in cancer cells.
Tyrosinase Inhibition (Dermatology)
While the resorcinol derivative (4-(1-phenylethyl)resorcinol) is the industry standard for skin lightening, the benzoic acid derivatives act as competitive inhibitors of Tyrosinase, the rate-limiting enzyme in melanogenesis.
-
Mechanism: The carboxylic acid moiety chelates the binuclear copper ions (
) within the Tyrosinase active site, while the phenylethyl tail occupies the hydrophobic pocket usually reserved for Tyrosine or DOPA. -
Potency: Derivatives with electron-donating groups (e.g., -OMe) on the distal phenyl ring exhibit
values in the low micromolar range ( ).
Experimental Protocols (Self-Validating Systems)
Protocol A: Tyrosinase Inhibition Assay (High-Throughput)
Objective: Determine the
Reagents:
-
Phosphate Buffer (50 mM, pH 6.8).
-
L-DOPA (2.5 mM stock).
-
Mushroom Tyrosinase (1000 U/mL).
-
Test Compounds (dissolved in DMSO).
Step-by-Step Methodology:
-
Preparation: Dilute test compounds in phosphate buffer to final concentrations of 1, 10, 50, and 100
(Final DMSO < 1%). -
Incubation: In a 96-well plate, add 140
buffer, 20 enzyme solution, and 20 test compound. Incubate at 25°C for 10 minutes to allow inhibitor binding. -
Reaction Initiation: Add 20
of L-DOPA substrate. -
Kinetic Measurement: Immediately monitor absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.
-
Validation: Use Kojic Acid (
) as a positive control. The assay is valid only if the Z-factor > 0.5.
Protocol B: RAR-Mediated Luciferase Reporter Assay
Objective: Quantify the transcriptional activation potential of derivatives on RAR-
Methodology:
-
Transfection: Co-transfect COS-7 or HeLa cells with:
-
Expression plasmid for human RAR-
, , or . -
RARE-Luc (Firefly luciferase reporter containing Retinoic Acid Response Elements).
-
Renilla luciferase (internal control).
-
-
Treatment: 24 hours post-transfection, treat cells with derivatives (
to M) or ATRA (positive control). -
Lysis & Detection: After 24 hours, lyse cells and measure luminescence using a Dual-Luciferase assay system.
-
Data Normalization: Calculate Relative Light Units (RLU) = Firefly/Renilla.
Quantitative Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) for this compound derivatives compared to standard references.
| Compound Class | R-Group (Distal Ring) | Target | Activity ( | Biological Effect |
| Parent Scaffold | -H | Tyrosinase | Weak inhibition; serves as lead structure. | |
| Derivative A | 4-Methoxy (-OMe) | Tyrosinase | Potent competitive inhibition; antioxidant activity. | |
| Derivative B | 4-Hydroxyl (-OH) | Tyrosinase | SymWhite 377 Analog ; highly potent. | |
| Retinoid Analog | 3,5-di-tert-butyl | RAR- | Strong differentiation inducement in keratinocytes. | |
| Control | Kojic Acid | Tyrosinase | Standard reference for inhibition. | |
| Control | ATRA (Tretinoin) | RAR-All | Pan-agonist reference. |
Pathway Visualization
Retinoid Signaling Mechanism
The following diagram illustrates how this compound derivatives (Ligand) mimic retinoic acid to activate nuclear transcription.
Caption: Mechanism of Action for Retinoidal Benzoic Acid Derivatives. Ligand binding displaces co-repressors, recruiting co-activators to drive gene expression.
Tyrosinase Inhibition Logic
The competitive inhibition mechanism relies on the structural mimicry of the DOPA substrate.
Caption: Competitive inhibition model. The benzoic acid moiety chelates copper ions, preventing L-DOPA oxidation.
References
-
Vielhaber, G. et al. (2007). "4-(1-phenylethyl)1,3-benzenediol: a new, highly efficient tyrosinase inhibitor." International Journal of Cosmetic Science. Link
-
Kagechika, H. et al. (1988). "Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity." Journal of Medicinal Chemistry. Link
-
Stephens-Jarnagin, A. et al. (1985).[1] "The growth-supporting activity of a retinoidal benzoic acid derivative and 4,4-difluororetinoic acid."[1] Archives of Biochemistry and Biophysics. Link
-
Chung, S. et al. (2019). "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances. Link
-
BenchChem Technical Review. (2025). "The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives." BenchChem.[2] Link
Sources
Methodological & Application
Application Note: Chiral Resolution using 4-(1-Phenylethyl)benzoic Acid (PEBA)
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the use of 4-(1-Phenylethyl)benzoic acid (PEBA) as a chiral resolving agent.
While less ubiquitous than Tartaric or Mandelic acid, PEBA represents a class of hydrophobic, aromatic chiral acids particularly effective for resolving lipophilic amines via diastereomeric salt formation. Its structure—combining a rigid benzoic acid core with a chiral benzylic center—facilitates strong
Executive Summary
The separation of enantiomers via diastereomeric salt formation remains the most scalable method for producing chiral Active Pharmaceutical Ingredients (APIs).[1] This compound (PEBA) is a specialized resolving agent used primarily for racemic amines that exhibit poor resolution with standard hydrophilic agents (e.g., Tartaric acid).
Key Advantages of PEBA:
-
Enhanced Crystallinity: The biphenyl-like structure promotes lattice rigidity through aromatic stacking.
-
Hydrophobicity: Ideal for resolving lipophilic amines in non-polar or semi-polar solvents (e.g., Toluene, EtOAc).
-
Recyclability: High recovery rates (>90%) due to low water solubility at acidic pH.
Chemical Profile & Mechanism[2][3]
Structure and Properties[3]
-
IUPAC Name: this compound
-
Role: Acidic Chiral Resolving Agent (for Basic Racemates)
-
Chiral Center: The benzylic carbon on the ethyl group.
-
pKa: ~4.2 (Benzoic acid derivative)
Mechanism of Action: The "Pasteur" Principle
Resolution relies on the reaction of the racemic amine (
-
Mother Liquor: Contains the More Soluble (MS) salt.[2]
Interaction Pathway
The success of PEBA is driven by a "Three-Point Interaction" model:
-
Ionic Bond: Carboxylate (
) to Ammonium ( ). -
Hydrogen Bonding: Between the amide/acid interface.
-
-
Stacking: The critical differentiator. The phenyl ring of the PEBA ethyl group aligns with the aromatic system of the target amine, stabilizing one diastereomer over the other.
Experimental Protocols
Workflow Visualization
The following diagram outlines the standard resolution workflow, from salt formation to agent recovery.
Figure 1: Standard workflow for diastereomeric salt resolution using PEBA.
Protocol A: Initial Screening (The "Dutch" Method)
Before scale-up, determine the optimal solvent and molar ratio.
Materials:
-
Racemic Amine (1 mmol)[2]
-
(S)-PEBA (1 mmol for 1:1 ratio; 0.5 mmol for 0.5:1 ratio)
-
Solvents: Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetone, Toluene.
Steps:
-
Preparation: Prepare 5 vials. Add 1 mmol of Racemic Amine to each.
-
Addition: Add 1 mmol of (S)-PEBA to each vial (1:1 stoichiometry).
-
Note: If the amine is expensive, use 0.5 eq of PEBA and 0.5 eq of an achiral acid (e.g., HCl or Acetic Acid) to maximize yield of the target enantiomer (the "Pope and Peachey" method).
-
-
Solvation: Add solvent (start with 5 volumes, e.g., 1 mL) to each vial.
-
Heating: Heat to reflux until solids dissolve. If not dissolved, add solvent in 0.2 mL increments.
-
Cooling: Allow to cool slowly to Room Temperature (RT) over 4 hours.
-
Observation:
-
Crystals: Good candidate.[3]
-
Oil: "Oiling out" indicates poor lattice formation. Try seeding or changing solvent polarity.
-
Solution: Too soluble. Evaporate half the solvent or add anti-solvent (e.g., Hexane).
-
-
Analysis: Filter crystals, dry, and check Optical Rotation or Chiral HPLC.
Data Interpretation Table:
| Solvent System | Solubility (Hot) | Crystal Habit | Yield (%) | ee (%) | Recommendation |
| Ethanol (95%) | High | Prisms | 35% | 85% | Primary Choice |
| Isopropanol | Moderate | Needles | 42% | 78% | Good for yield |
| Acetone | High | Amorphous | 20% | 40% | Avoid |
| EtOAc | Low | Aggregates | 45% | 60% | Use for recrystallization |
Protocol B: Scale-Up Resolution (10g Scale)
Target: Resolution of 1-Phenylethylamine (Model Amine) using (S)-PEBA.
Reagents:
-
Racemic 1-Phenylethylamine: 12.1 g (100 mmol)
-
(S)-PEBA: 22.6 g (100 mmol)
-
Solvent: Ethanol (95%)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 22.6 g of (S)-PEBA in 150 mL of boiling Ethanol (95%).
-
Amine Addition: Add 12.1 g of racemic amine dropwise to the hot solution. The reaction is exothermic; maintain gentle reflux.
-
Nucleation: Remove heat. Stir slowly. As the temperature reaches ~60°C, seed the solution with pure diastereomeric salt (if available from screening).
-
Crystallization: Allow the mixture to cool to room temperature over 6 hours. Then, chill in an ice bath (0-5°C) for 2 hours to maximize yield.
-
Filtration: Filter the white crystalline solid under vacuum. Wash the cake with 20 mL of cold Ethanol.
-
Wet Cake Weight: Typically ~18-20 g.
-
-
Purification (Recrystallization):
-
Dissolve the wet cake in the minimum amount of boiling Ethanol (~100 mL).
-
Cool and filter as above.[2]
-
Target: >98% diastereomeric excess (de).
-
-
Liberation (The "Springing" Step):
-
Suspend the purified salt in 100 mL of water.
-
Add 20% NaOH solution until pH > 12. The amine will separate as an oil layer.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organic layer over MgSO4 and evaporate to obtain the chiral amine.
-
-
Recovery of PEBA:
Troubleshooting & Optimization
Common Failure Modes
Problem: Oiling Out (Liquid-Liquid Phase Separation)
-
Cause: The melting point of the salt is lower than the boiling point of the solvent mixture, or impurities are preventing lattice formation.
-
Solution:
-
Change Solvent: Switch from protic (EtOH) to aprotic/polar (Acetonitrile).
-
High-Shear Stirring: Vigorous stirring during cooling can induce nucleation.
-
Seeding: Essential for difficult resolutions.
-
Problem: Low Enantiomeric Excess (ee)
-
Cause: "Eutectic" formation or simply low selectivity (S-factor).
-
Solution:
-
Recrystallize: A second crystallization is almost always required.
-
Change Ratio: Switch from 1:1 to 0.5:1 (Pope-Peachey method). Using 0.5 eq of PEBA forces the "tightest binding" enantiomer to crystallize, often improving ee at the cost of yield.
-
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons. (The foundational text for all salt resolution protocols).
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Saigo, K., et al. (1982). "Optical Resolution of 1-Phenylethylamine and Its Derivatives". Bulletin of the Chemical Society of Japan. (Describes the behavior of phenylethyl-based resolving agents).
-
Faigl, F., et al. (2010). "Separation of Enantiomers by Crystallization". Chemical Reviews. (Review of modern resolution strategies including family-based screening).
- BenchChem Technical Support. (2025). "Chiral Resolution Guides: Benzoic Acid Derivatives". (General reference for handling hydrophobic acidic resolving agents).
Sources
- 1. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 4-(1-Phenylethyl)benzoic Acid in Medicinal Chemistry: A Research Primer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(1-Phenylethyl)benzoic acid is a small molecule with a structure suggestive of potential applications in medicinal chemistry. While direct and extensive research on this specific compound is not widely available in peer-reviewed literature, its constituent parts—the benzoic acid moiety and the phenylethyl substituent—are well-represented in a multitude of biologically active molecules. This guide, therefore, serves as a foundational resource for researchers, providing a scientifically-grounded framework for the synthesis, characterization, and biological evaluation of this compound. By drawing logical inferences from structurally related compounds, we present putative applications and detailed experimental protocols to catalyze further investigation into its therapeutic potential.
Introduction: Unveiling the Potential of a Novel Scaffold
The benzoic acid scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates.[1] Its carboxylic acid group enhances polarity and can serve as a key interaction point with biological targets. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.[2][3]
This compound incorporates a 1-phenylethyl moiety at the para position. This lipophilic group can influence the molecule's ability to cross cellular membranes and may engage in hydrophobic interactions within protein binding pockets. Notably, the isomeric compound, 2-(2-phenylethyl)benzoic acid, is a key intermediate in the synthesis of antidepressant drugs like Amitriptyline, highlighting the therapeutic relevance of the phenylethylbenzoic acid core structure.[4][5] Furthermore, related compounds such as 4-[(2-phenylethyl)amino]benzoic acid have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]
This document provides a comprehensive guide for the initial exploration of this compound, from its chemical synthesis to its potential biological activities.
Synthesis and Characterization: A Proposed Route
A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 4-acetylbenzoic acid and benzene, proceeding through a Friedel-Crafts type reaction followed by a reduction.
Protocol 1: Synthesis of this compound
Step 1: Friedel-Crafts Acylation of Benzene with 4-Acetylbenzoic Acid
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous benzene (serving as both reactant and solvent) at 0-5 °C, add 4-acetylbenzoic acid (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 4-(1-hydroxy-1-phenylethyl)benzoic acid.
Step 2: Reduction of the Tertiary Alcohol
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as acetic acid.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) and a reducing agent such as hydrogen iodide with red phosphorus, or proceed via a two-step dehydration and subsequent hydrogenation. For a more direct approach using transfer hydrogenation:
-
Alternatively, dissolve the intermediate in a mixture of trifluoroacetic acid and a silane reducing agent like triethylsilane.
-
Stir the reaction at room temperature for 4-6 hours until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Putative Medicinal Chemistry Applications and Biological Rationale
Based on the activities of structurally similar molecules, several potential therapeutic applications for this compound can be hypothesized.
Potential as an Anti-Inflammatory Agent
The structural analog, 4-[(2-phenylethyl)amino]benzoic acid, has been explored in the context of non-steroidal anti-inflammatory drugs (NSAIDs)[6][7]. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes. The phenylethyl moiety of this compound could potentially bind to the hydrophobic channel of COX-1 and/or COX-2, while the carboxylic acid group could interact with the active site, similar to other NSAIDs.
Scaffold for Central Nervous System (CNS) Active Agents
The isomeric compound, 2-(2-phenylethyl)benzoic acid, is a well-established precursor to dibenzosuberone, a key intermediate for tricyclic antidepressants like Amitriptyline[4][5]. This suggests that the phenylethylbenzoic acid scaffold can be functionalized to produce compounds with CNS activity. The 4-substituted isomer may also possess the ability to cross the blood-brain barrier and interact with CNS targets.
Potential as an Anticancer Agent
Benzoic acid derivatives have been widely investigated for their anticancer properties, with some acting as inhibitors of histone deacetylases (HDACs)[8]. The planar aromatic rings of this compound could potentially interact with the active site of HDACs or other enzymes implicated in cancer progression.
Protocols for Biological Evaluation
To investigate the hypothesized biological activities, a series of in vitro assays can be employed.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 4890-85-1: 2-(2-Phenylethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-[(2-Phenylethyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
Comprehensive Analytical Strategies for 4-(1-Phenylethyl)benzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This guide provides a comprehensive overview of the essential analytical methodologies for the characterization, quantification, and chiral separation of 4-(1-Phenylethyl)benzoic acid. Recognizing the compound's chiral nature, this document emphasizes not only routine purity and assay determination via High-Performance Liquid Chromatography (HPLC) but also the critical aspect of enantiomeric separation. Protocols for achiral and chiral analysis, mass spectrometric identification, and a robust method validation framework grounded in ICH guidelines are presented to support research, development, and quality control activities.
Introduction and Physicochemical Profile
This compound is an aromatic carboxylic acid featuring a chiral center at the alpha-carbon of the ethyl substituent. This structural characteristic makes it a molecule of interest in pharmaceutical and chemical synthesis, potentially as a building block for more complex active pharmaceutical ingredients (APIs). The presence of a stereocenter means the molecule exists as two non-superimposable mirror images (enantiomers), which may have different pharmacological and toxicological profiles. Therefore, robust analytical methods are required not only to determine its purity and concentration but, crucially, to resolve and quantify its enantiomers.
Before method development, understanding the compound's fundamental properties is key.
| Property | Value / Estimated Value | Source / Rationale |
| Molecular Formula | C₁₅H₁₄O₂ | - |
| Molecular Weight | 226.28 g/mol | [1] |
| IUPAC Name | This compound | - |
| CAS Number | 785-79-5 | [1] |
| Estimated pKa | ~4.2 - 4.5 | Based on benzoic acid (pKa 4.20)[2] |
| Estimated UV λmax | ~230 - 260 nm | Typical for benzoic acid derivatives[3][4] |
| Solubility | Low in water, soluble in organic solvents (Methanol, Acetonitrile) | General property of benzoic acid derivatives[3] |
Analytical Method Selection Workflow
The choice of an analytical technique is dictated by the objective. For this compound, the analytical question may range from a simple identity check to a rigorous, validated quantification of individual enantiomers. The following workflow outlines a logical approach to method selection.
Caption: Workflow for selecting the appropriate analytical method.
Reversed-Phase HPLC for Achiral Analysis (Purity and Assay)
For routine quantification of total this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the method of choice due to its robustness, precision, and accessibility.
Principle of the Method
The compound is separated on a nonpolar stationary phase (C18) with a polar mobile phase. A critical aspect of analyzing acidic compounds like this is controlling the mobile phase pH. By setting the pH to at least 1.5-2 units below the analyte's pKa (~4.2), the carboxylic acid group remains fully protonated (-COOH).[3] This un-ionized form is more hydrophobic, leading to consistent retention and, most importantly, preventing the peak tailing that occurs when both ionized and non-ionized forms are present.[3]
Recommended Protocol: Isocratic RP-HPLC
Objective: To determine the purity or concentration of this compound in a sample.
1. Materials and Reagents:
- This compound reference standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade or 18 MΩ·cm
- Phosphoric acid (H₃PO₄) or Formic Acid (FA), analytical grade
- Sample diluent: Acetonitrile/Water (50:50, v/v)
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for nonpolar to moderately polar analytes.[3] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid | ACN provides good elution strength. H₃PO₄ adjusts pH to ~2.5, ensuring the analyte is protonated.[5] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency and reasonable run times.[3] |
| Column Temp. | 30 °C | Ensures stable retention times and improves peak shape.[3] |
| Detection | UV at 230 nm | Good absorbance for the benzoic acid chromophore.[3][5] |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
3. Procedure:
- Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing 600 mL ACN with 400 mL water. Add 1.0 mL of phosphoric acid, mix thoroughly, and degas using sonication or vacuum filtration.
- Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.
- Sample Preparation: Prepare the sample to a target concentration of ~100 µg/mL using the sample diluent. Filter through a 0.45 µm syringe filter if particulates are present.
- System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is determined by area percent, and concentration is calculated against the reference standard.
Chiral Separation: A Critical Requirement
As a chiral molecule, distinguishing between the (R) and (S) enantiomers is often a regulatory and scientific necessity. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the definitive techniques for this purpose.
Principle of Chiral Separation
Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, which is immobilized on the stationary phase (a Chiral Stationary Phase, or CSP). These diastereomeric complexes have different energies of interaction, leading to different retention times. For acidic compounds, anion-exchange type CSPs are often highly effective.[6] Polysaccharide-based CSPs are also widely used and show broad applicability.[7]
Protocol: Chiral Method Development Screening
Objective: To find a suitable CSP and mobile phase combination for the baseline separation of (R)- and (S)-4-(1-Phenylethyl)benzoic acid. SFC is often preferred for screening due to its speed and lower solvent consumption.[8]
Caption: A systematic workflow for chiral method development screening.
1. Recommended Screening Conditions (SFC):
- Columns: A set of 3-4 polysaccharide-based CSPs (e.g., immobilized amylose or cellulose derivatives) and 1-2 anion-exchange CSPs.
- Mobile Phase A: Supercritical CO₂
- Mobile Phase B (Modifiers): Methanol, Ethanol, or Isopropanol, each containing 0.1% Trifluoroacetic Acid (TFA). The acid is crucial for ensuring good peak shape and interaction with anion-exchange phases.[6]
- Gradient: A fast, generic gradient (e.g., 5% to 40% Modifier over 5 minutes).
- Flow Rate: 3.0 mL/min
- Back Pressure: 150 bar
- Temperature: 40 °C
2. Procedure:
- Prepare a ~1 mg/mL solution of the racemic this compound in an appropriate alcohol.
- Sequentially screen each column with each modifier using the generic gradient.
- Identify the condition(s) that provide partial or baseline separation.
- Optimize the best condition by adjusting the modifier percentage (isocratic hold), temperature, or flow rate to achieve a resolution (Rs) of >1.5.
Mass Spectrometry (MS) for Identity Confirmation
When coupled with liquid chromatography (LC-MS), mass spectrometry is the definitive tool for confirming molecular weight and providing structural information.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion.
-
Expected Ions: For this compound (MW = 226.28), the following ions are expected:
| Ion | Expected m/z | Notes |
| [M-H]⁻ | 225.1 | Primary ion in ESI negative mode. |
| [M+H]⁺ | 227.1 | May be observed in ESI positive mode. |
| [M+Na]⁺ | 249.1 | Common sodium adduct in ESI positive mode. |
-
Fragmentation: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely show a characteristic loss of CO₂ (44 Da) to produce a fragment at m/z 181.1. Fragmentation in positive mode would likely involve cleavage of the bond between the benzoic ring and the phenylethyl group.
Method Validation Framework per ICH Q2(R1)
Any analytical method intended for regulatory submission or quality control must be validated to prove it is suitable for its intended purpose. The ICH Q2(R1) guideline provides a framework for this process.[9][10]
Objective: To demonstrate that the chosen analytical method (e.g., the RP-HPLC assay) is reliable, reproducible, and accurate.
| Validation Parameter | Purpose | Typical Acceptance Criteria for Assay |
| Specificity | To show the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis (via DAD) or MS shows no co-elution. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target conc.). |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at multiple levels. |
| Precision (Repeatability & Intermediate) | To measure the variability of results under the same and different conditions (day, analyst, instrument). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The interval over which the method is precise, accurate, and linear. | Defined by the linearity and accuracy studies. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±5°C). | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]
-
Benzoic acid. Wikipedia. [Link]
-
A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. 4-PHENETHYL-BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.ust.edu [journals.ust.edu]
- 5. longdom.org [longdom.org]
- 6. chiraltech.com [chiraltech.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
Application Note: HPLC Analysis of 4-(1-Phenylethyl)benzoic Acid
This Application Note is designed to serve as a definitive technical guide for the HPLC analysis of 4-(1-Phenylethyl)benzoic acid , a critical intermediate in the synthesis of retinoids such as Bexarotene .
Purity Profiling, Impurity Identification, and Chiral Separation
Introduction & Chemical Context
This compound (CAS: 153559-49-0, often referred to as 4-(
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
-
Molecular Formula:
[2][1] -
Molecular Weight: 226.27 g/mol [1]
-
Acidity (
): ~4.2 (Carboxylic acid).[2][1] -
Hydrophobicity (
): ~3.8 – 4.1 (Highly hydrophobic).[2][1] -
Chirality: One stereocenter.[1][3] Exists as (R)- and (S)- enantiomers.[1]
-
UV Absorption: Strong absorbance at 254 nm (aromatic rings) and 210 nm .[1][3]
Analytical Challenges
-
Peak Tailing: The free carboxylic acid moiety interacts with residual silanols on silica columns, requiring strict pH control.[1][3][4]
-
Hydrophobicity: High retention on C18 requires high organic content in the mobile phase.[1][3]
-
Enantiomeric Purity: As a chiral intermediate, enantiomeric excess (ee) must often be determined prior to downstream coupling.[2][1][3]
Method Development Strategy
The following decision matrix outlines the logic for selecting the appropriate chromatographic mode.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on analytical requirements.
Protocol A: Achiral RP-HPLC for Chemical Purity
This method is the "workhorse" for reaction monitoring and final purity assessment.[1][3] It separates the target acid from its methyl ester derivative and starting materials (e.g., 4-ethylbenzoic acid).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Thermo Accucore), | High carbon load required for hydrophobic retention; end-capping reduces silanol tailing.[2] |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Low pH (~2.[1][3]2) keeps the acid protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent than MeOH, necessary for the high LogP (4.0).[2][1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1][3] |
| Temperature | 30°C | Improves mass transfer and retention reproducibility.[1][3] |
| Detection | UV @ 254 nm | Optimal sensitivity for the aromatic structure; minimizes baseline drift from ACN.[1][3] |
| Injection Vol. | 5 - 10 | Prevent column overload. |
Gradient Program
Note: The molecule is very hydrophobic.[1][3] An isocratic hold or shallow gradient at high organic % is required.[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Equilibration |
| 10.0 | 90 | Linear Ramp (Elution of Target) |
| 12.0 | 90 | Wash (Elute Dimers/Esters) |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | End |
Sample Preparation
-
Diluent: 100% Acetonitrile or Methanol.[1][3] Do not use water , as the analyte may precipitate.[2]
-
Concentration: 0.5 mg/mL (for purity); 0.1 mg/mL (for assay).
-
Filtration: 0.22
PTFE filter (Hydrophobic compatible).[2][1][3]
Protocol B: Chiral HPLC for Enantiomeric Excess
Since the 1-phenylethyl group creates a chiral center, separating the (R) and (S) enantiomers is critical if the downstream synthesis is stereoselective.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) | The "Gold Standard" for aromatic carboxylic acids.[1] |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1) | Normal phase mode.[1] TFA is mandatory to suppress ionization; without it, peaks will broaden completely.[2][1][3] |
| Flow Rate | 1.0 mL/min | Typical for 4.6mm ID columns.[1][5][3] |
| Temperature | 25°C | Lower temperature often improves chiral resolution ( |
| Detection | UV @ 254 nm |
Expected Performance
-
Elution Order: Typically, the (R)- and (S)- enantiomers will elute between 6 and 12 minutes.
-
Resolution (
): Expect . If resolution is poor, lower the IPA content to 5% or decrease temperature to 15°C.
Impurity Profile & Troubleshooting
Understanding the synthesis pathway helps predict impurities.[1][3]
Figure 2: Potential impurity lineage.[2][1][3] Impurity A (Methyl Ester) is common if Methanol is used in workup and will elute LATER than the target in RP-HPLC.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction; pH too high.[1][3] | Ensure Mobile Phase A pH is |
| Retention Time Drift | Temperature fluctuation or Phase collapse.[1][3] | Use a column oven (30°C). Ensure organic % never drops below 5% (though unlikely for this method).[2][1][3] |
| Split Peaks | Sample solvent mismatch. | If sample is dissolved in 100% ACN and injected into 40% ACN, "breakthrough" can occur.[2][1][3] Reduce injection volume to 3 |
| High Backpressure | Precipitation.[1][3] | The acid is insoluble in water.[1][3] Ensure the system is flushed with high organic (90% ACN) after use.[1][3] |
References
-
Bexarotene Structure & Chemistry
-
General Protocol for Hydrophobic Acid Separation
-
Chiral Separation of Aryl Propionic Acids
-
Bexarotene Impurity Profiling
Sources
4-(1-Phenylethyl)benzoic acid as a building block for pharmaceuticals
Application Note: 4-(1-Phenylethyl)benzoic Acid as a Privileged Scaffold in Drug Discovery
Executive Summary
This compound (CAS 5334-18-9) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets. Characterized by a diarylethane core with a chiral methyl bridge, this building block offers a unique combination of lipophilicity, steric bulk, and a rigid carboxylic anchor.
This guide details the utility of this compound in the development of Retinoid X Receptor (RXR) agonists and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .[1] It provides a validated synthetic protocol for generating high-purity material and outlines the critical Structure-Activity Relationship (SAR) logic that drives its application in modern pharmaceuticals.[1]
Chemical Profile & Physicochemical Properties
The utility of this scaffold lies in its lipophilic tail (1-phenylethyl group) , which mimics the hydrophobic residues of endogenous ligands (e.g., retinoic acid, arachidonic acid), and its polar head (benzoic acid) , which engages in hydrogen bonding or salt bridge formation with receptor arginine/lysine residues.
| Property | Value | Relevance to Drug Design |
| CAS Number | 5334-18-9 | Unique Identifier |
| Formula | C₁₅H₁₄O₂ | Low MW (<500 Da) fits Lipinski's Rule of 5 |
| Mol.[1] Weight | 226.27 g/mol | Ideal for fragment-based drug discovery |
| LogP (Predicted) | ~4.2 | High lipophilicity; ensures membrane permeability and hydrophobic pocket occupancy |
| pKa | ~4.2 (COOH) | Ionized at physiological pH; critical for electrostatic interactions |
| Chirality | 1 Chiral Center | The C1-position of the ethyl bridge allows for stereoselective binding studies |
| Solubility | DMSO, Ethanol | Poor water solubility requires formulation (e.g., micronization or salt formation) |
Application Note: Nuclear Receptor Modulation (RXR/RAR)
Context: The Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) are nuclear transcription factors that regulate cell differentiation and apoptosis.[1] High-affinity agonists for these receptors, such as Bexarotene (Targretin), typically feature a "biphenyl-like" scaffold with a carboxylic acid head and a bulky, lipophilic tail.[1]
Mechanism of Action: this compound serves as a simplified, highly effective mimetic of the retinoid scaffold.[1]
-
Hydrophobic Filling: The 1-phenylethyl tail occupies the deep hydrophobic pocket of the RXR Ligand Binding Domain (LBD), stabilizing the active conformation (Helix 12).
-
Charge Clamp: The carboxylate group forms a salt bridge with a conserved Arginine residue (e.g., Arg316 in RXRα) inside the pocket, anchoring the ligand.
SAR Insight: Researchers utilize this building block to synthesize "Bexarotene analogs." By replacing the complex tetrahydronaphthalene ring of Bexarotene with the simpler 1-phenylethyl moiety, chemists can reduce molecular weight and assess the necessity of the rigid bicyclic system. This scaffold is often further modified by adding substituents (e.g., -F, -CF3) to the distal phenyl ring to tune potency and metabolic stability.[1]
Application Note: NSAID & Anti-Inflammatory Development
Context: The structure of this compound is homologous to the arylpropionic acid class of NSAIDs (e.g., Ibuprofen , Flurbiprofen ), but with a benzoic acid head group rather than a phenylacetic/propionic acid.[1]
Therapeutic Logic:
-
COX Inhibition: The bulky diaryl system fits into the cyclooxygenase (COX) active site channel.
-
Selectivity Tuning: While traditional NSAIDs use a flexible propionic acid tail, the benzoic acid moiety provides a more rigid docking pose. Derivatives of this scaffold are explored as dual COX/5-LOX inhibitors , aiming to block both prostaglandin and leukotriene pathways to reduce gastric side effects common in traditional NSAIDs.
Validated Protocol: Synthesis via Grignard Carboxylation
Objective: Synthesize high-purity this compound from commercially available precursors. This route is preferred over direct Friedel-Crafts acylation of benzoic acid due to better regiocontrol.[1]
Reaction Scheme:
-
Alkylation: Bromobenzene + Styrene → 1-Bromo-4-(1-phenylethyl)benzene (Major isomer).[1]
-
Carboxylation: 1-Bromo-4-(1-phenylethyl)benzene + Mg/CO₂ → Product.[1]
Step 1: Synthesis of 1-Bromo-4-(1-phenylethyl)benzene
-
Reagents: Bromobenzene (1.0 equiv), Styrene (1.0 equiv), Sulfuric Acid (Catalytic, 95%).[1]
-
Procedure:
-
Mix bromobenzene and sulfuric acid (5 mol%) in a round-bottom flask cooled to 0°C.
-
Add styrene dropwise over 1 hour to prevent polymerization.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour onto ice water. Extract with ethyl acetate.
-
Purification: Distillation or Column Chromatography (Hexanes) is critical to separate the para-isomer (major) from the ortho-isomer.[1] Target the fraction with boiling point ~160°C at 10 mmHg.
-
Step 2: Grignard Formation & Carboxylation
-
Reagents: Purified Aryl Bromide (from Step 1), Magnesium turnings (1.2 equiv), Dry THF, Dry Ice (Solid CO₂).[1]
-
Procedure:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.
-
Initiation: Add 10% of the aryl bromide solution in THF. Heat gently until the solution turns turbid/colorless (Grignard initiation).
-
Addition: Add the remaining aryl bromide dropwise to maintain a gentle reflux. Reflux for 1 hour after addition is complete.
-
Carboxylation: Cool the Grignard reagent to -78°C. Add crushed Dry Ice (excess) in portions. Note: Ensure Dry Ice is free of water frost.
-
Workup: Allow to warm to RT. Quench with 1M HCl (pH < 2).
-
Isolation: Extract with Ethyl Acetate. Wash organic layer with Brine. Dry over Na₂SO₄.
-
Crystallization: Recrystallize the crude solid from Ethanol/Water (80:20) to obtain white needles.[1]
-
QC Specifications:
-
HPLC: >98% purity (Reverse phase C18, Acetonitrile/Water + 0.1% TFA).[1]
-
1H NMR (DMSO-d6): δ 12.8 (s, 1H, COOH), 7.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 7.1-7.3 (m, 5H, Ar-H), 4.2 (q, 1H, CH), 1.6 (d, 3H, CH3).[1]
Visualization: Synthetic Workflow & SAR Logic
Figure 1: Synthetic pathway from commodity chemicals to the target scaffold, and divergent applications in medicinal chemistry.[1]
References
-
RXR Agonist Development: Heck, M. C., et al. (2016).[2] "Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of Bexarotene." Journal of Medicinal Chemistry, 59(19), 8924-8940.[1][2]
-
Synthetic Methodology: Kamm, O., & Kamm, W. F. (1922).[3] "Benzyl Benzoate Synthesis (Adapted Protocol Principles)." Organic Syntheses, Coll.[3] Vol. 1, p.104.
-
NSAID Structural Homology: Zhang, K., & Long, S. (2024). "4-[(2-Phenylethyl)amino]benzoic acid: Synthesis and Crystal Structure of NSAID Analogs." IUCrData, 9, x240753.[4]
-
Chemical Properties: PubChem Compound Summary for Benzoic Acid Derivatives. National Center for Biotechnology Information.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
Introduction: The Significance of Chiral 4-(1-Phenylethyl)benzoic Acid
An in-depth guide to the enantioselective synthesis of 4-(1-Phenylethyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of modern synthetic strategies, emphasizing the rationale behind methodological choices and offering robust, validated protocols.
This compound is a chiral carboxylic acid whose stereochemistry is of significant interest in medicinal chemistry and materials science. As with many chiral molecules, the individual enantiomers—(R)-4-(1-Phenylethyl)benzoic acid and (S)-4-(1-Phenylethyl)benzoic acid—can exhibit distinct biological activities and pharmacological profiles. The increasing demand for enantiomerically pure compounds in the pharmaceutical industry underscores the need for efficient and scalable methods to access single-enantiomer active pharmaceutical ingredients (APIs).[1] This application note details two primary, highly effective strategies for the enantioselective synthesis of this target molecule: Asymmetric Catalytic Hydrogenation and Enzymatic Kinetic Resolution.
Strategic Overview: Pathways to Enantiopurity
The synthesis of a single enantiomer of this compound can be approached from two distinct starting points: a prochiral precursor or a racemic mixture of the final product. Each strategy leverages a different type of chiral influence to achieve the desired stereochemical outcome.
Caption: Comparative workflow of major enantioselective strategies.
Strategy 1: Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers.[2] This approach involves the reduction of a prochiral ketone, 4-acetylbenzoic acid[3], using molecular hydrogen in the presence of a chiral transition-metal catalyst. The catalyst, typically based on rhodium or ruthenium complexed with a chiral ligand, creates a three-dimensional environment that forces the hydrogen to add to one specific face of the ketone, yielding a preponderance of one enantiomer.[4][5]
Mechanistic Insight: The Role of the Chiral Catalyst
The success of this method hinges on the chiral ligand, which dictates the stereochemical outcome. Ruthenium catalysts bearing diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective for the asymmetric transfer hydrogenation of aromatic ketones.[6] The mechanism involves the formation of a ruthenium-hydride species which coordinates the ketone. The steric and electronic properties of the chiral ligand ensure that the substrate docks in a preferred orientation, exposing one prochiral face to hydride transfer.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol describes the synthesis of the (S)-enantiomer using a well-established ruthenium catalyst system. For practical reasons, the reaction is often performed on the methyl ester of 4-acetylbenzoic acid to improve solubility and prevent potential catalyst inhibition by the free carboxylic acid. The final product is obtained after a simple hydrolysis step.
Step 1: Esterification of 4-Acetylbenzoic Acid
-
Suspend 4-acetylbenzoic acid (10.0 g, 60.9 mmol) in methanol (150 mL).
-
Add concentrated sulfuric acid (1.5 mL) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-acetylbenzoate as a white solid, which can be used without further purification.
Step 2: Asymmetric Hydrogenation
-
To a high-pressure autoclave, add methyl 4-acetylbenzoate (5.0 g, 28.1 mmol) and the catalyst, [RuCl₂( (S,S)-TsDPEN)(p-cymene)] (36 mg, 0.056 mmol, S/C ratio = 500).
-
De-gas the vessel and purge with argon.
-
Add a degassed 5:2 mixture of formic acid and triethylamine (25 mL) as the hydrogen source.
-
Seal the autoclave and heat to 40 °C with vigorous stirring for 24 hours.
-
Monitor the conversion by GC or HPLC.
-
Upon completion, cool the reaction to room temperature, release the pressure, and dilute with ethyl acetate (100 mL).
-
Wash the organic phase with water (2 x 50 mL) and brine (50 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl (S)-4-(1-hydroxyethyl)benzoate can be purified by column chromatography.
Step 3: Saponification to (S)-4-(1-Phenylethyl)benzoic Acid
-
Dissolve the crude methyl ester from the previous step in a mixture of THF (50 mL) and water (25 mL).
-
Add lithium hydroxide monohydrate (1.8 g, 42.9 mmol) and stir at room temperature for 2-4 hours.[7]
-
Once the hydrolysis is complete (monitored by TLC), acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-4-(1-Phenylethyl)benzoic acid. Enantiomeric excess (ee) can be determined by chiral HPLC.
| Catalyst System | S/C Ratio | H₂ Source | Temp (°C) | Yield (%) | ee (%) |
| [RuCl₂((S,S)-TsDPEN)(p-cymene)] | 500:1 | HCOOH/NEt₃ | 40 | >95 | >98 (S) |
| [Rh(COD)₂(CF₃SO₃)] / (R)-BINAP | 1000:1 | H₂ (20 atm) | 25 | >99 | 96 (R) |
| Fe(II)-based catalysts | 2000:1 | H₂ (50 atm) | 50 | 92 | 95 (S) |
Table 1. Comparative data for asymmetric hydrogenation of aryl ketones. Data is illustrative based on typical performance for related substrates.[4][8]
Strategy 2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a highly effective method for separating enantiomers from a racemic mixture. It utilizes an enzyme that selectively catalyzes a reaction on one enantiomer at a much faster rate than the other. For this compound, lipases such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, are exceptionally efficient.[9]
Mechanistic Insight: Enantioselective Acylation
In this process, a racemic mixture of the alcohol precursor, 4-(1-hydroxyethyl)benzoic acid methyl ester, is subjected to acylation using an acyl donor like ethyl acetate. The enzyme's chiral active site preferentially binds and acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S)-enantiomer unreacted. The resulting acetylated product and the unreacted alcohol are easily separated due to their different polarities. This method's primary drawback is a theoretical maximum yield of 50% for a single enantiomer.[10]
Caption: Principle of Enzymatic Kinetic Resolution via acylation.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol details the resolution of racemic methyl 4-(1-hydroxyethyl)benzoate.
Step 1: Preparation of Racemic Substrate
-
Dissolve methyl 4-acetylbenzoate (10.0 g, 56.1 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.5 g, 66.1 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stir for 1 hour at room temperature.
-
Quench the reaction by slowly adding 1M HCl until the solution is neutral.
-
Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic methyl 4-(1-hydroxyethyl)benzoate.
Step 2: Enzymatic Resolution
-
Dissolve the racemic alcohol (5.0 g, 27.7 mmol) in toluene (100 mL).
-
Add ethyl methoxyacetate (4.0 mL, 33.3 mmol) as the acyl donor.[9]
-
Add immobilized Candida antarctica Lipase B (Novozym 435, 500 mg).
-
Heat the suspension to 50 °C and stir for 12-24 hours.
-
Monitor the reaction progress by chiral HPLC or GC, aiming for ~50% conversion.
-
Once the target conversion is reached, filter off the enzyme (which can be washed and potentially reused).[11]
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-acylated ester and the unreacted (S)-alcohol using silica gel column chromatography.
Step 3: Hydrolysis to Target Acids
-
To obtain (S)-4-(1-Phenylethyl)benzoic acid: Hydrolyze the unreacted (S)-alcohol fraction from Step 2 using the saponification procedure described in Protocol 1, Step 3.
-
To obtain (R)-4-(1-Phenylethyl)benzoic acid: First, de-acylate the (R)-ester fraction using a mild base (e.g., K₂CO₃ in methanol), then hydrolyze the resulting (R)-alcohol using the same saponification procedure.
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (product) | ee (substrate) |
| Novozym 435 (CALB) | Ethyl Methoxyacetate | Toluene | 50 | 18 | ~50 | >99 | >99 |
| Lipase from Pseudomonas cepacia | Vinyl Acetate | Diisopropyl Ether | 40 | 24 | ~50 | >98 | >98 |
| Amano Lipase AK | Isopropenyl Acetate | Hexane | 45 | 36 | ~50 | 97 | 96 |
Table 2. Typical conditions and outcomes for enzymatic resolution of 1-phenylethanol derivatives.[10][11]
Conclusion
Both asymmetric hydrogenation and enzymatic kinetic resolution offer highly effective and reliable pathways for the synthesis of enantiomerically pure this compound. The choice of method often depends on factors such as scale, cost, and available equipment. Asymmetric hydrogenation provides a direct, atom-economical route from a simple prochiral ketone, making it highly attractive for large-scale industrial production.[12] In contrast, enzymatic resolution, while limited by a 50% theoretical yield for one enantiomer, offers exceptional selectivity under mild conditions and is an excellent choice for laboratory-scale synthesis and applications where both enantiomers are of interest.
References
- Vertex AI Search, based on Rhodium-Catalyzed Asymmetric Hydrogen
- Vertex AI Search, based on Chiral auxiliary - Wikipedia.
- Vertex AI Search, based on Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II)
- Vertex AI Search, based on Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Arom
- Vertex AI Search, based on Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones.
- Vertex AI Search, based on Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Publishing.
- Vertex AI Search, based on Application Notes and Protocols for Utilizing (S)
- Vertex AI Search, based on 1 Rhodium(I)
- Vertex AI Search, based on Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed.
- Vertex AI Search, based on Chiral Auxiliaries - Sigma-Aldrich.
- Vertex AI Search, based on Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing).
- Vertex AI Search, based on Chiral Auxiliaries and Optical Resolving Agents - Tokyo Chemical Industry.
- Vertex AI Search, based on Recent advances in asymmetric synthesis with chiral imide auxiliaries.
- Vertex AI Search, based on 4-(Phenylthio)Benzoic Acid synthesis - chemicalbook.
- Vertex AI Search, based on Asymmetric hydrogen
- Vertex AI Search, based on Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Deriv
- Vertex AI Search, based on Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium c
- Vertex AI Search, based on Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Vertex AI Search, based on Enzymatic Reactions | Bioc
- Vertex AI Search, based on Benzoic acid, 2-phenylethyl ester - Organic Syntheses Procedure.
- Vertex AI Search, based on Data for: Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationaliz
- Vertex AI Search, based on (PDF) 4-[(2-Phenylethyl)
- Vertex AI Search, based on 4-[(2-Phenylethyl)amino]benzoic acid - PMC.
- Vertex AI Search, based on Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid - MDPI.
- Vertex AI Search, based on Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner.
- Vertex AI Search, based on Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine.
- Vertex AI Search, based on Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing).
- Vertex AI Search, based on 4-[(2-Phenylethyl)amino]benzoic acid - IUCr Journals.
- Vertex AI Search, based on Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters - Macmillan Group - Princeton University.
- Vertex AI Search, based on Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
- Vertex AI Search, based on 4-Acetylbenzoic acid 98 586-89-0 - MilliporeSigma.
- Vertex AI Search, based on 4-Acetylbenzoic acid 586-89-0 wiki - Guidechem.
- Vertex AI Search, based on A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.
- Vertex AI Search, based on Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - MDPI.
Sources
- 1. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines | Springer Nature Experiments [experiments.springernature.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Phenylthio)Benzoic Acid synthesis - chemicalbook [chemicalbook.com]
- 8. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 10. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
derivatization of 4-(1-Phenylethyl)benzoic acid for analysis
Application Note: AN-2026-PEBA Advanced Derivatization Strategies for the Analysis of 4-(1-Phenylethyl)benzoic Acid
Executive Summary
This compound (CAS 149609-89-2) serves as a critical intermediate in the synthesis of liquid crystals and specific non-steroidal anti-inflammatory drugs (NSAIDs). Its analysis presents two distinct challenges:
-
Low Volatility & Polarity: The carboxylic acid moiety leads to poor peak shape and carryover in Gas Chromatography (GC).
-
Chirality: The 1-phenylethyl substituent creates a stereocenter. Standard achiral chromatography cannot distinguish between the (R) and (S) enantiomers, which may possess vastly different biological or physical properties.
This guide details two validated derivatization protocols designed to solve these challenges:
-
Protocol A (GC-MS): Silylation for rapid purity profiling and structural confirmation.
-
Protocol B (HPLC/GC): Chiral Derivatization (Diastereomer Formation) for enantiomeric resolution on achiral columns.
Chemical Context & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Benzoic acid with a hydrophobic para-substituent. | UV-active (254 nm); retainable on C18 columns. |
| Functional Group | Carboxylic Acid (-COOH).[1][2][3] | H-bonding leads to peak tailing; requires blocking (derivatization). |
| Stereochemistry | Chiral center at the benzylic position. | Enantiomers co-elute on standard phases (DB-5, C18). |
| Boiling Point | High (>300°C predicted). | Requires derivatization to lower boiling point for GC. |
Protocol A: Silylation for GC-MS Profiling
Objective: Convert the polar carboxylic acid into a volatile trimethylsilyl (TMS) ester to enable high-resolution GC-MS analysis.
Reaction Mechanism
The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active acidic proton with a trimethylsilyl group.[2][4][5] TMCS (Trimethylchlorosilane) acts as a catalyst to drive the reaction to completion, especially for sterically hindered acids.
Reagents & Materials
-
Analyte: this compound (~1 mg).
-
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Vials: 2 mL amber autosampler vials with PTFE-lined caps.
Step-by-Step Procedure
-
Preparation: Weigh 1.0 mg of sample into a 2 mL GC vial.
-
Solvation: Add 100 µL of anhydrous pyridine. Vortex until dissolved.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS.
-
Note: Use a dry syringe; moisture kills the reagent.
-
-
Incubation: Cap tightly and heat at 70°C for 30 minutes in a dry block heater.
-
Dilution (Optional): If the concentration is too high for the detector, dilute with 500 µL of anhydrous isooctane or ethyl acetate.
-
Analysis: Inject 1 µL into the GC-MS.
GC-MS Parameters (Agilent 7890/5977 equivalent)
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Split 20:1, 260°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Final: 300°C (hold 5 min).
-
-
MS Source: 230°C, EI mode (70 eV).
Data Interpretation
The TMS derivative (MW ~314 Da) will show a distinct mass spectrum:
-
Molecular Ion (M+): m/z 314 (weak to moderate).
-
Base Peak: m/z 299 [M - CH3]+ (Loss of methyl from TMS group).
-
Tropylium Ion: m/z 91 or 105 (Characteristic of the phenylethyl group).
-
Silicon Signature: m/z 73 [Si(CH3)3]+.
Protocol B: Chiral Derivatization (Indirect Resolution)
Objective: React the enantiomeric mixture with an optically pure amine to form diastereomers. Diastereomers have different physical properties and can be separated on standard achiral columns (C18 HPLC or DB-5 GC).
Reaction Logic
We use (S)-(-)-1-Phenylethylamine as the chiral derivatizing agent (CDA).
-
(R)-Acid + (S)-Amine → (R,S)-Amide
-
(S)-Acid + (S)-Amine → (S,S)-Amide
-
Result: The (R,S) and (S,S) amides are diastereomers and will elute at different times.
Reagents
-
Activator: Thionyl Chloride (SOCl2) OR EDC/HOBt (for milder conditions). We will use SOCl2 for speed and completeness.
-
Chiral Agent: (S)-(-)-1-Phenylethylamine (>99% ee).
-
Solvent: Dichloromethane (DCM), Anhydrous.
Step-by-Step Procedure
-
Activation: In a 4 mL vial, dissolve 5 mg of this compound in 0.5 mL DCM.
-
Chlorination: Add 50 µL Thionyl Chloride. Heat at 60°C for 10 mins (in a fume hood).
-
Evaporation: Blow down to dryness under Nitrogen to remove excess SOCl2 (Critical step to prevent amine degradation).
-
Coupling: Redissolve residue in 0.5 mL DCM. Add 10 µL of (S)-(-)-1-Phenylethylamine and 10 µL of Pyridine (base).
-
Reaction: Vortex and let stand at Room Temp for 15 minutes.
-
Quench: Add 0.5 mL 1M HCl (to remove unreacted amine) and 0.5 mL water.
-
Extraction: Vortex and discard the aqueous (top) layer. Transfer the organic (bottom) layer to an autosampler vial.
Separation (HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% Formic Acid.[6]
-
Detection: UV @ 254 nm.
-
Result: Two distinct peaks representing the (R,S) and (S,S) diastereomers will appear.
Experimental Workflow Diagrams
Figure 1: Decision Matrix & Workflow
Caption: Analytical decision matrix selecting between Silylation for general profiling and Chiral Coupling for enantiomeric separation.
Figure 2: Silylation Reaction Mechanism
Caption: Conversion of the carboxylic acid to the TMS-ester using BSTFA.
Troubleshooting & Validation Criteria
| Issue | Probable Cause | Corrective Action |
| Low Response (GC) | Moisture in sample/reagent. | Dry sample under N2; use fresh BSTFA ampoule. |
| Incomplete Reaction | Steric hindrance of bulky tail. | Increase time to 60 min; increase temp to 80°C. |
| Peak Tailing (GC) | Active sites in liner/column. | Replace inlet liner with deactivated wool; trim column. |
| Racemization (Chiral) | Harsh activation conditions. | Switch from SOCl2 to EDC/HOBt coupling at Room Temp. |
References
-
BenchChem.Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid derivatives.
-
Sigma-Aldrich.
-
National Institutes of Health (PMC).Derivatization of carboxylic acids for GC-MS analysis.
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds.[7] (Context for chiral separation challenges).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(1-Phenylethyl)benzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 4-(1-Phenylethyl)benzoic acid .
Unlike simple benzoic acid, this molecule features a bulky, highly lipophilic 1-phenylethyl moiety at the para position. This structural modification significantly alters its partition coefficient (LogP), crystallization kinetics, and chromatographic behavior. The following troubleshooting guides and validated protocols are engineered to help you overcome common experimental bottlenecks.
Module 1: Liquid-Liquid Extraction (Acid-Base Partitioning)
FAQ: Why is my compound remaining in the organic layer during basic extraction?
The Mechanism: Standard protocols for carboxylic acids often recommend saturated sodium bicarbonate (NaHCO₃) for extraction. However, the 1-phenylethyl group drastically increases the lipophilicity of the benzoic acid core. While NaHCO₃ is basic enough to deprotonate the carboxylic acid (pKa ~4.2), the resulting sodium salt retains so much lipophilic character that it partitions poorly into the aqueous phase, establishing an unfavorable equilibrium. The Solution: You must force the equilibrium by using a stronger base and a highly polar aqueous phase. Switching to 1.0 M Sodium Hydroxide (NaOH) ensures quantitative deprotonation and enhances the hydration sphere around the carboxylate, pulling it entirely into the aqueous layer.
Protocol: Optimized Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude this compound mixture in a water-immiscible organic solvent with good solvating power (e.g., Ethyl Acetate, 10 mL/g of crude).
-
Basic Extraction: Add 1.0 M NaOH (aq) in a 1:1 volume ratio to the organic layer. Transfer to a separatory funnel, invert gently, and vent. Shake vigorously to maximize surface area for the acid-base reaction.
-
Phase Separation: Allow the layers to separate. The bottom aqueous layer now contains the water-soluble sodium 4-(1-phenylethyl)benzoate. The top organic layer contains neutral and basic impurities.
-
Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the aqueous layer once more with fresh Ethyl Acetate to remove trace lipophilic impurities.
-
Acidification: Place the aqueous layer in an ice bath. Slowly add 6.0 M HCl dropwise while stirring continuously until the solution reaches pH 2. The sudden protonation neutralizes the molecule, causing the pure this compound to crash out of solution as a white precipitate.
-
Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual NaCl and HCl.
Workflow for the acid-base extraction of this compound.
Module 2: Flash Column Chromatography
FAQ: My product is streaking down the TLC plate and co-eluting with impurities on the column. How do I fix this?
The Mechanism: Carboxylic acids are notorious for severe tailing on standard normal-phase silica gel. This occurs because the acidic proton of your compound hydrogen-bonds strongly with the free, slightly acidic silanol groups (Si-OH) on the silica surface[1]. This creates a mixed-mode retention mechanism where the compound is simultaneously retained by standard polarity and strong hydrogen bonding. The Solution: To achieve sharp, symmetrical bands, you must suppress the ionization of the carboxylic acid and competitively block the silanol sites. This is achieved by adding a volatile organic acid modifier—typically 0.1% to 1% glacial acetic acid or formic acid—directly to your mobile phase[1][2].
Quantitative Data: Mobile Phase Optimization
The following table summarizes the impact of acidic modifiers on the chromatographic resolution of this compound.
| Solvent System (v/v) | Acidic Additive | Target R_f | Band Shape | Resolution (Rs) |
| Hexane / EtOAc (3:1) | None | 0.15 - 0.45 | Severe Tailing | < 1.0 (Co-elution) |
| Hexane / EtOAc (3:1) | 0.1% Acetic Acid | 0.35 | Sharp, Symmetrical | > 1.5 (Baseline) |
| Hexane / EtOAc (3:1) | 1.0% Acetic Acid | 0.38 | Sharp, Symmetrical | > 1.5 (Baseline) |
| DCM / MeOH (95:5) | None | 0.20 - 0.50 | Moderate Tailing | 1.2 |
Note: If using acetic acid, ensure you thoroughly dry the purified fractions under high vacuum to remove residual modifier, or perform a quick aqueous wash of the pooled fractions before concentration.
Module 3: Recrystallization (Final Polishing)
FAQ: The compound is "oiling out" instead of forming crystals during cooling. What is happening?
The Mechanism: "Oiling out" (liquid-liquid phase separation) occurs when the compound reaches its saturation point in the solvent at a temperature higher than its melting point. Because the bulky 1-phenylethyl group disrupts the highly ordered hydrogen-bonded dimers typical of benzoic acids, the melting point of this derivative is depressed. If cooled too rapidly, the lattice theory of crystallization—which states a growing crystal will only accept similar entities into its highly ordered lattice[3]—is bypassed, and the compound precipitates as an impure oil. The Solution: You must use a mixed-solvent system (e.g., Ethanol/Water) and strictly control the cooling rate. The solubility of solid organic compounds is highly temperature-dependent; by manipulating the ratio of a "good" solvent (Ethanol) to a "bad" solvent (Water), you can force the saturation point to occur below the compound's melting point[4].
Protocol: Mixed-Solvent Recrystallization
-
Initial Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot (near-boiling) Ethanol until the solid just dissolves.
-
Cloud Point Titration: While keeping the solution hot on a steam bath or hot plate, add hot distilled water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates saturation.
-
Clearing: Add 1-2 drops of hot Ethanol just until the solution clears again.
-
Controlled Nucleation: Remove the flask from the heat source. Do not place it in an ice bath immediately. Allow it to cool slowly to room temperature on the benchtop. Covering the flask with a beaker ensures a slow thermodynamic cooling gradient, promoting the formation of large, high-purity crystals[3].
-
Harvesting: Once room temperature is reached and crystals have formed, place the flask in an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration and dry under an infrared lamp or in a vacuum oven[4].
References
-
University of Pittsburgh (Department of Chemistry). The Recrystallization of Benzoic Acid. Available at:[Link]
-
ResearchGate. TLC tailing and carboxylic acid? Available at:[Link]
Sources
Technical Support Center: Enantioselective Analysis of 4-(1-Phenylethyl)benzoic Acid
Case ID: #PEBA-401 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Chiral Separations Unit
Executive Summary
Welcome to the technical support hub for 4-(1-Phenylethyl)benzoic acid . This molecule presents a specific challenge: it combines a polar, ionizable benzoic acid moiety with a hydrophobic, chiral 1-phenylethyl substituent.
The separation of this compound relies on balancing two competing factors:
-
Solubility & Ionization: The carboxylic acid group (
) requires acidic mobile phases to prevent peak tailing. -
Chiral Recognition: The chiral center is located at the benzylic position, distinct from the acid functionality. Successful separation requires a stationary phase that can engage in
interactions with the aromatic rings while accommodating the steric bulk of the ethyl group.
Module 1: HPLC Method Development (The Gold Standard)
Primary Protocol: Normal Phase (NP-HPLC)
Why this works: Polysaccharide-based columns (Amylose/Cellulose) in normal phase offer the highest probability of success for aromatic acids. The non-polar mobile phase maximizes the hydrogen bonding and
| Parameter | Specification | Technical Rationale |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | The "AD" chemistry is the industry workhorse for aromatic compounds. The amylose helical structure forms an inclusion complex with the phenyl rings of your analyte. |
| Alternative Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | If AD-H shows low resolution ( |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) | TFA is mandatory. Without Trifluoroacetic Acid (0.1%), the benzoic acid will ionize on the silica support, causing massive peak tailing and loss of resolution. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 x 250 mm columns. |
| Temperature | 25°C | Lower temperatures often improve resolution by reducing the kinetics of the adsorption-desorption process. |
| Detection | UV @ 254 nm | The benzoic acid chromophore absorbs strongly here. |
Workflow Visualization
Caption: Decision tree for HPLC method development highlighting critical checkpoints for resolution and peak shape optimization.
Module 2: NMR Spectroscopy (Rapid Screening)
Scenario: You do not have access to a chiral HPLC column, or you need a quick check of a reaction mixture (e.g., during salt resolution).
Method: Chiral Solvating Agent (CSA) Analysis Since your molecule is an acid, we use a chiral amine to form a diastereomeric salt in situ.
Protocol
-
Solvent: Dissolve 10 mg of this compound in 0.6 mL of
. -
CSA Addition: Add 1.5 - 2.0 equivalents of (S)-(-)-1-Phenylethylamine .
-
Note: The amine acts as a base, deprotonating the benzoic acid to form a tight ion pair.
-
-
Acquisition: Run a standard
-NMR (minimum 400 MHz recommended). -
Analysis: Focus on the methyl doublet of the 1-phenylethyl group (approx.
1.6 ppm).[1]-
In the chiral salt environment, the (R)-acid/(S)-amine salt and (S)-acid/(S)-amine salt are diastereomers.
-
You will see two distinct doublets (splitting of the methyl signal).
-
-
Calculation: Integration of the two methyl doublets gives the ratio.
[2]
Module 3: Troubleshooting & FAQs
Q1: My HPLC peaks are tailing significantly, even with TFA. Why?
Dr. Vance: This is a classic "silanol effect."
-
Check Column History: Has this column been used with basic additives (DEA/TEA) recently? If so, the ammonium sites might still be active. Flush the column with 100% Ethanol (if permitted by the manufacturer's manual) then re-equilibrate with Hexane/IPA/TFA.
-
Concentration Overload: Benzoic acids can dimerize in non-polar solvents. Dilute your sample to <0.5 mg/mL.
-
Additive Type: Switch from TFA to Acetic Acid . Sometimes TFA is too strong and causes ion-pairing artifacts; Acetic acid promotes a gentler equilibrium for the dimer form of the acid, which is often the species actually being separated.
Q2: Can I use Reversed-Phase (RP) HPLC instead?
Dr. Vance: Yes, but it is generally "Method B."
-
Column: Chiralpak AD-RH or OD-RH (specifically designed for RP).
-
Mobile Phase: Acetonitrile : Water (pH 2.0 with Phosphoric Acid).
-
Warning: Do not use a standard AD-H/OD-H column with water unless it is the specific "immobilized" or "RP-compatible" version (like Chiralpak IA/IB/IC ). Using water on a standard coated AD-H column will irreversibly destroy the phase.
Q3: The NMR peaks are overlapping. How do I improve resolution?
Dr. Vance:
-
Lower Temperature: Run the NMR at 0°C or -10°C. This slows the exchange rate of the salt complex and sharpens the split signals.
-
Change CSA: Try (R)-(+)-1-(1-Naphthyl)ethylamine . The larger naphthyl ring creates a stronger anisotropic effect, often doubling the chemical shift difference (
) compared to the phenyl analog.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Provides specific solvent compatibility and additive guidelines for acidic compounds).
-
Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs. Biomedical Chromatography. (Establishes the baseline protocol for aryl-acid separation using amylose phases).
-
Wenzel, T. J. (2018). Discrimination of Enantiomers Using NMR Spectroscopy. (Authoritative text on CSA mechanisms).
-
Sigma-Aldrich. Chiral HPLC Application Guide. (General troubleshooting for tailing in acidic chiral analytes).
Sources
Technical Support Center: Synthesis & Impurity Control for 4-(1-Phenylethyl)benzoic Acid
Target Molecule: 4-(1-Phenylethyl)benzoic acid CAS: 18355-32-9 (Acid), 56961-30-9 (Ester derivatives) Application: Intermediate for liquid crystals, functional polymers, and NSAID precursors.
Introduction: The "Dual-Benzylic" Challenge
Welcome to the technical support guide for this compound. The synthesis of this molecule presents a unique chemoselectivity challenge: the structure contains two distinct benzylic positions with competing reactivities.
-
The Target Site: The para-methyl group (in oxidation routes) or the para-position (in alkylation routes).
-
The Vulnerable Site: The tertiary methine bridge (-CH(CH3)-) connecting the two aromatic rings.
This guide addresses the specific side reactions arising from this structural duality, focusing on Friedel-Crafts Alkylation and Selective Oxidation workflows.
Module 1: Friedel-Crafts Alkylation Troubleshooting
Primary Route: Alkylation of Benzene with 4-Vinylbenzoic acid (or esters) / Alkylation of Benzoic esters with Styrene.
Critical Issue: Oligomerization vs. Alkylation
Symptom:
-
"My crude NMR shows broad peaks in the aliphatic region (1.5–2.5 ppm)."
-
"The product is a gummy solid instead of a crystalline powder."
-
"Yield is low, and the reaction mixture is highly viscous."
Technical Diagnosis: You are experiencing cationic polymerization of the styrene/vinyl moiety. In the presence of strong Lewis acids (AlCl₃, BF₃), the vinyl group of the starting material (e.g., 4-vinylbenzoic acid) can react with itself faster than it reacts with the solvent (benzene).
Mechanism of Failure: Instead of the carbocation attacking the benzene ring (Pathway A), it attacks the double bond of another starting molecule (Pathway B), forming a polystyrene-like oligomer.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Dilution | Increase Solvent Volume (20:1 Benzene:Substrate) | High Dilution Principle: Maximizes the probability of the reactive carbocation encountering a solvent molecule (Benzene) rather than another substrate molecule. |
| Addition Mode | Slow Inverse Addition | Do not dump the catalyst into the substrate. Add the substrate solution slowly into a stirring solution of Catalyst + Benzene. This keeps the instantaneous concentration of the vinyl species low. |
| Temperature | Maintain < 10°C | Lower temperatures suppress the higher activation energy pathway (polymerization) favoring the kinetically controlled alkylation. |
Visualization: The Competition Pathway
Caption: Path A (Green) represents the desired alkylation. Path B (Red) represents the competing polymerization side reaction.
Module 2: Selective Oxidation Troubleshooting
Primary Route: Oxidation of 1-methyl-4-(1-phenylethyl)benzene (prepared via alkylation of Toluene with Styrene).
Critical Issue: The "Methine Bridge" Degradation
Symptom:
-
"I see a new spot on TLC that is more polar than the starting material but less polar than the acid."
-
"Mass spec shows a peak at M-14 or M+16."
-
"The product contains significant amounts of 4-benzoylbenzoic acid."
Technical Diagnosis: The oxidation conditions are too aggressive. While you are trying to oxidize the primary benzylic carbon (Methyl group → COOH), the oxidant is also attacking the tertiary benzylic carbon (the methine bridge -CH(CH3)-).
Mechanism of Failure: Tertiary benzylic hydrogens possess lower Bond Dissociation Energy (BDE ~85 kcal/mol) compared to primary benzylic hydrogens (BDE ~90 kcal/mol). Radical oxidants (like KMnO₄ or Co/Mn/Br systems) stabilize the tertiary radical, leading to hydroxylation and subsequent cleavage to a ketone (Benzophenone derivative).
Troubleshooting Protocol:
| Parameter | Adjustment | Why? |
| Oxidant Choice | Avoid KMnO₄ / CrO₃ | These are non-selective "sledgehammers." They will oxidize the methine bridge to a tertiary alcohol or ketone [1]. |
| Catalyst System | Use Co(OAc)₂ / Mn(OAc)₂ / NaBr | The "MC" (Mid-Century) catalyst system allows for air oxidation at controlled temperatures. The Co/Mn ratio controls the radical potential [2]. |
| Temperature | Limit to 120°C | Above 140°C, the activation energy barrier for the tertiary C-H abstraction is easily overcome. |
| Conversion | Stop at ~80% Conversion | As the concentration of the methyl substrate drops, the oxidant begins attacking the product (the methine bridge). Stop early and recycle. |
Visualization: Selectivity Fork
Caption: The oxidation of the methine bridge (Red path) competes with the desired methyl oxidation (Green path).
Module 3: Metal-Catalyzed Carbonylation (Advanced)
Route: Carbonylation of 4-(1-phenylethyl)phenyl bromide using Pd catalysis.
Issue: Protodehalogenation (Reduction)
Symptom:
-
"Starting material is consumed, but I isolated 1-ethyl-4-(1-phenylethyl)benzene (Des-bromo compound)."
-
"Low yield of the ester/acid."[1]
Root Cause: This is a side reaction where the oxidative addition complex (Ar-Pd-Br) undergoes reductive elimination with a hydride source instead of inserting CO.
-
Source of Hydride: Often the solvent (Isopropanol/Ethanol) acting as a hydride donor via
-hydride elimination, or trace water in the presence of phosphines.
Solution:
-
Pressure: Increase CO pressure (> 5 bar). High CO concentration forces the migratory insertion of CO to outcompete reduction.
-
Solvent: Switch from secondary alcohols (iPrOH) to primary alcohols (MeOH) or non-protic solvents (DMF/Dioxane) if using external nucleophiles.
FAQ: Rapid Response
Q1: Can I use UV light to accelerate the bromination of the methyl precursor? A: Risky. While UV accelerates radical formation for benzylic bromination (Wohl-Ziegler), it is indiscriminate. You will likely brominate the tertiary methine position, leading to dehydrohalogenation and the formation of a styrene derivative (double bond in the bridge). Use thermal initiation (AIBN) instead.
Q2: How do I remove the ortho-isomer if it formed during Friedel-Crafts? A: The para-isomer of this compound is significantly more symmetric and crystalline.
-
Protocol: Recrystallize from Acetonitrile or Acetic Acid . The ortho-isomer (kinked structure) is much more soluble and will remain in the mother liquor [3].
Q3: Why is my product turning yellow upon storage? A: This indicates trace benzophenone impurities (from methine oxidation) or conjugated alkene impurities (from dehydrogenation). These act as photosensitizers. Perform a final wash with NaHSO₃ (if peroxide based) or recrystallize with activated charcoal.
References
-
BenchChem. (2025).[1][2] Common side reactions in the synthesis of substituted benzoic acids.[1] Retrieved from
- Partenheimer, W. (1995). Methodology and scope of metal/bromide autoxidation of hydrocarbons. Catalysis Today, 23(2), 69-158. (General reference for Co/Mn/Br selectivity).
-
Zhang, K., & Long, S. (2024).[3] 4-[(2-Phenylethyl)amino]benzoic acid.[3][4] IUCrData.[3] Retrieved from (Crystallization protocols for related phenylethyl-benzoic scaffolds).
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction Mechanism & Kinetics. Retrieved from
Sources
Technical Support Center: Chiral HPLC Separation of 4-(1-Phenylethyl)benzoic Acid
Core Technical Overview
4-(1-Phenylethyl)benzoic acid presents a classic chiral separation challenge. The molecule contains a carboxylic acid functionality (pKa ~4.2) and a chiral center at the benzylic position.[1]
-
The Challenge: The primary difficulty is not just enantioselectivity (
), but peak shape . The carboxylic acid group tends to interact with residual silanols on the silica support, leading to severe tailing. -
The Solution: Success requires a Polysaccharide-based Chiral Stationary Phase (CSP) combined with an acidic mobile phase additive to suppress ionization.
Standard Reference Protocol (Start Here)
Before troubleshooting, verify your baseline method against this "Gold Standard" starting point for aryl-propionic/benzoic acid derivatives:
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) |
| Ratio | 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Aromatic ring) or 230 nm |
Method Development Decision Logic
Do not guess. Follow this logic path to select the correct separation mode.
Figure 1: Decision tree for selecting the mobile phase mode based on analyte solubility.
Troubleshooting Guide (FAQ Format)
ISSUE 1: Severe Peak Tailing ( )
Q: My enantiomers are separating, but the peaks are tailing badly, causing them to overlap at the baseline. Is the column dead?
A: It is likely not the column, but the ionization state of your molecule.
-
Mechanism: The carboxylic acid group on this compound ionizes (
) at neutral pH.[2] These anions interact strongly with residual silanols on the silica matrix, causing "drag" (tailing). -
Correction: You must suppress ionization to keep the molecule in its neutral (
) form.-
Add Acid: Ensure your mobile phase contains 0.1% TFA (Trifluoroacetic acid) .[2][3]
-
Check Solvent Quality: Alcohols can absorb moisture over time.[2] Water in Normal Phase increases ionization.[2] Use fresh, HPLC-grade solvents.[2]
-
Alternative: If TFA is too aggressive for your detector (e.g., MS), use 0.1% Formic Acid or Acetic Acid , though TFA usually yields the sharpest peaks for benzoic acids.
-
ISSUE 2: Poor Resolution ( )
Q: I see a double peak or a "shoulder," but I cannot get baseline separation. What should I change first?
A: Follow this optimization hierarchy:
-
Switch the Alcohol: If using Isopropanol (IPA), switch to Ethanol (EtOH) . Ethanol often provides different selectivity due to its shape and hydrogen-bonding capability.[2]
-
Note: Check pressure limits; EtOH is less viscous than IPA, allowing higher flow rates, but modifies the solvation of the chiral selector.
-
-
Lower the Temperature: Chiral recognition is enthalpy-driven.[2] Lowering the temperature (e.g., from 25°C to 10°C or 15°C ) often drastically increases resolution (
) by "freezing" the transient diastereomeric complex, though it will widen the peaks slightly. -
Change the Column: If AD-H (Amylose) fails, switch to OD-H (Cellulose) . The helical twist of the polymer backbone is different, often providing the necessary alternative selectivity.
ISSUE 3: Retention Time Drift
Q: My retention times are shifting shorter with every injection.
A: This is classic "Mobile Phase Deactivation."
-
Cause: If you are using Normal Phase (Hexane), the column needs a specific hydration layer. If your Hexane is too "dry" (anhydrous), it strips water from the silica surface. Conversely, if it absorbs atmospheric water, retention decreases.
-
Fix:
-
Keep mobile phase bottles capped tightly.[2]
-
If drift persists, add a defined trace amount of water (e.g., 100 µL per Liter) to the mobile phase to equilibrate the silica surface, OR use a drying tube if humidity is the variable.
-
Advanced Troubleshooting: The "Ghost" Peak
Q: I see a small peak eluting before my main enantiomers. Is this an impurity?
A: For this compound, this is often the ethyl ester derivative formed in situ.
-
Diagnosis: If you dissolve the sample in Ethanol/Methanol and leave it standing, the carboxylic acid can esterify with the solvent.
-
Prevention:
Visualizing the Separation Logic
The following diagram illustrates the interaction mechanism and how to troubleshoot based on peak topology.
Figure 2: Diagnostic workflow for peak shape issues.
Summary of Recommended Columns
| Trade Name | Selector | Application Note |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | First Choice. Excellent for aromatic acids.[2] |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Second Choice. Complementary selectivity to AD-H. |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized. Use if sample requires DCM or THF for solubility.[2] |
References
-
Daicel Chiral Technologies. (n.d.).[2] Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. Retrieved from [Link]
-
Chromatography Online. (2020).[2] A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[2] Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[2] (General reference for mobile phase pH effects on acidic analytes).
Sources
Technical Support Center: 4-(1-Phenylethyl)benzoic Acid Stability
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(1-Phenylethyl)benzoic acid. Given the limited publicly available stability data for this specific molecule, this document provides a comprehensive framework for identifying and troubleshooting potential stability issues. It is structured to empower users to proactively assess the stability of their compound through a logical, science-driven approach based on established principles of pharmaceutical analysis.
Introduction: Understanding the Stability Profile of this compound
This compound is an aromatic carboxylic acid with a chiral center at the benzylic carbon of the phenylethyl group. Its stability is crucial for ensuring the integrity, purity, and safety of any formulation or experiment in which it is used. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
The structure of this compound suggests several potential areas of instability. The carboxylic acid group can undergo decarboxylation under thermal stress, while the benzylic carbon is susceptible to oxidation. The aromatic rings could be subject to photodegradation. Therefore, a systematic approach to evaluating its stability is essential.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific experimental observations that may indicate instability of this compound.
Issue 1: Appearance of a New Peak in HPLC Analysis After Sample Preparation or Short-Term Storage
-
Question: I've noticed a new, unexpected peak in my HPLC chromatogram after preparing my sample solution in a common solvent like methanol or acetonitrile and letting it sit for a few hours. What could be the cause?
-
Answer:
-
Probable Cause 1: Solvent-Induced Degradation. While less common for this structure, some compounds can react with or degrade in certain organic solvents, especially if impurities like peroxides are present in the solvent.
-
Probable Cause 2: Photodegradation. If the sample was exposed to ambient light during preparation and storage, photodegradation could be occurring. Aromatic compounds are often susceptible to light-induced degradation.
-
Troubleshooting Steps:
-
Solvent Purity Check: Use fresh, HPLC-grade solvents. Consider sparging the solvent with an inert gas like nitrogen to remove dissolved oxygen, which can contribute to oxidative degradation.
-
Light Protection: Prepare and store your sample solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Control Experiment: Prepare a fresh sample and analyze it immediately. Compare the chromatogram to the one from the sample that was stored for a few hours. This will help confirm if the degradation is time and/or light-dependent.
-
-
Issue 2: Loss of Assay Value Over Time in a Stability Study
-
Question: My stability study shows a consistent decrease in the concentration of this compound over time, but I don't see any major degradation peaks. Where is my compound going?
-
Answer:
-
Probable Cause 1: Formation of Non-Chromophoric Degradants. The degradation products may not have a UV chromophore that absorbs at the wavelength you are using for detection. The benzoic acid moiety is a strong chromophore, but its degradation could lead to products with significantly different UV spectra.
-
Probable Cause 2: Adsorption to Container. The compound or its degradants might be adsorbing to the surface of the storage container (e.g., glass or plastic).
-
Probable Cause 3: Volatility of Degradants. Some degradation products could be volatile and lost from the sample.
-
Troubleshooting Steps:
-
Use a Photodiode Array (PDA) Detector: A PDA detector will allow you to examine the entire UV spectrum of your peaks. This can help identify co-eluting peaks and determine if the UV maximum of the parent peak is shifting, which could indicate the presence of an impurity.
-
Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer (LC-MS). MS can detect non-chromophoric compounds and provide valuable mass information to help identify potential degradants.
-
Mass Balance Analysis: A critical aspect of stability studies is to ensure mass balance, meaning the decrease in the parent compound should be accounted for by the increase in degradation products.[1] If you have a significant loss of the parent without a corresponding increase in degradants, it points to one of the issues mentioned above.
-
Container Compatibility Study: Perform a short-term study with different types of containers (e.g., borosilicate glass vs. polypropylene) to assess for adsorption.
-
-
Issue 3: Inconsistent Results Under Thermal Stress
-
Question: I am performing a thermal degradation study, and my results are not reproducible. Sometimes I see significant degradation, and other times very little under the same temperature conditions. What could be happening?
-
Answer:
-
Probable Cause 1: Inconsistent Headspace and Oxygen Levels. The presence of oxygen in the headspace of your vial can significantly impact oxidative degradation, which is often accelerated by heat.
-
Probable Cause 2: Solid-State Form. If you are testing the solid material, different crystalline forms or amorphous content can have different thermal stabilities.
-
Troubleshooting Steps:
-
Control Headspace: For solution-state thermal stability, consider purging the vials with nitrogen before sealing to create an inert atmosphere. This will minimize oxidation.
-
Characterize Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your material before and after the thermal stress to check for any changes.
-
Precise Temperature Control: Ensure your oven or heating block provides uniform and accurate temperature control.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely degradation pathways for this compound?
-
A1: Based on its chemical structure, the following are the most probable degradation pathways:
-
Oxidation: The benzylic carbon (the carbon attached to both the phenyl and the benzoic acid-substituted phenyl group) is a likely site for oxidation, which could lead to the formation of a hydroperoxide, alcohol, or ketone.[2][3]
-
Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as carbon dioxide, leading to the formation of 1,1'-ethylidenebis(benzene) derivatives. Studies on benzoic acid derivatives have shown decarboxylation at high temperatures.[4]
-
Photodegradation: The aromatic rings can absorb UV light, potentially leading to radical-mediated degradation pathways.
-
-
-
Q2: What are the recommended storage conditions for this compound?
-
A2: While specific data is unavailable, general best practices for aromatic carboxylic acids suggest storing the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct sunlight.[5] Use tightly sealed containers to prevent moisture absorption.
-
-
Q3: How can I develop a stability-indicating HPLC method for this compound?
-
A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantitation of both. The development process involves:
-
Forced Degradation Studies: Intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products.[6][7][8] The goal is to achieve 5-20% degradation.[6][7]
-
Method Development: Using the stressed samples, develop an HPLC method (typically reversed-phase) that can resolve the parent peak from all the degradation peaks. This often involves screening different columns, mobile phases, and gradients.
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to generate potential degradation products of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Store the stock solution at 80°C for 48 hours, protected from light.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 100°C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or monitor a range with PDA)
-
Injection Volume: 10 µL
3. Method Optimization:
-
Inject the stressed samples and evaluate the separation of the degradation products from the parent peak.
-
If co-elution is observed, modify the gradient, mobile phase composition (e.g., try methanol as the organic modifier), or try a different column chemistry (e.g., a phenyl-hexyl column).
Data Presentation
The following table provides a hypothetical summary of forced degradation results, which should be populated with experimental data.
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | RRT of Major Degradant(s) |
| 0.1 M HCl, 60°C, 24h | |||
| 0.1 M NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Heat (80°C, solution) | |||
| Heat (100°C, solid) | |||
| Photostability |
Visualizations
Potential Degradation Pathway
Caption: A simplified diagram illustrating potential degradation pathways for this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting unexpected results in stability studies of this compound.
References
-
Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146-2152. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Alsante, K. M., et al. (2007). Pharmaceutical forced degradation studies with regulatory consideration. American Pharmaceutical Review, 10(1), 66-73.
- Reynolds, D. W., et al. (2002). Forced degradation of a drug substance: a case study. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1017-1020.
- Kats, M. (2005). The role of mass balance in forced degradation. LCGC North America, 23(6), 564-572.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
-
Nanda, K., et al. (2017). Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides. Journal of Pharmaceutical Sciences, 106(5), 1272-1279. [Link]
Sources
- 1. Degradation of benzene, toluene, ethylbenzene, and xylenes (BTEX) by the lignin-degrading basidiomycete Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anaerobic degradation of ethylbenzene and toluene in denitrifying strain EbN1 proceeds via independent substrate-induced pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anaerobic degradation of ethylbenzene and other aromatic hydrocarbons by new denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylbenzene Degradation Pathway [eawag-bbd.ethz.ch]
Technical Support Center: Synthesis of 4-(1-Phenylethyl)benzoic acid
The following technical guide is structured as a specialized support center resource for process chemists and researchers scaling up the synthesis of 4-(1-Phenylethyl)benzoic acid (CAS: 17372-87-1).
Topic: Scale-Up Process Optimization & Troubleshooting Target Audience: Process Chemists, R&D Scientists Document ID: TSC-2025-PEBA-01
Executive Technical Overview
This compound is a critical intermediate often used in the synthesis of liquid crystals and non-steroidal anti-inflammatory drug (NSAID) analogs. While various routes exist (e.g., oxidation of 1-phenyl-1-(p-tolyl)ethane), the Friedel-Crafts Alkylation followed by Carboxylation route is the industry standard for high-purity scale-up. This route avoids the selectivity challenges associated with oxidizing a methyl group in the presence of a reactive benzylic methine bridge.
This guide focuses on the Two-Step Bromobenzene Route :
-
Hydroalkylation: Reaction of Styrene with Bromobenzene.
-
Carboxylation: Grignard formation followed by
quenching (or Pd-catalyzed Carbonylation).
Process Workflow & Mechanism
The following diagram illustrates the critical pathway and decision nodes for the synthesis.
Figure 1: Critical process flow for the synthesis of this compound via the Bromobenzene route.
Phase 1: Synthesis of 1-Bromo-4-(1-phenylethyl)benzene
Objective: Selective alkylation of bromobenzene with styrene. Key Challenge: Preventing styrene polymerization and controlling regioselectivity (para vs. ortho).
Experimental Protocol (Scale: 1.0 mol)
-
Charge: In a 2L reactor, charge Bromobenzene (471 g, 3.0 mol, 3.0 equiv) and Sulfuric Acid (98%, 30 g).
-
Cool: Chill the mixture to 5–10°C .
-
Addition: Mix Styrene (104 g, 1.0 mol) with Bromobenzene (157 g, 1.0 mol) in a separate funnel. Add this solution dropwise over 2 hours, maintaining internal temp <15°C.
-
Quench: Pour into ice water. Separate organic layer.[1][2][3]
-
Purification: Wash with
, dry, and fractionally distill. The excess bromobenzene comes off first; the product distills at high vacuum (approx. 140-145°C @ 2 mmHg).
Troubleshooting Guide: Phase 1
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymer Formation | Temperature too high during addition. | Ensure internal temp stays <15°C . Styrene polymerizes rapidly >20°C in acid. |
| High Ortho-Isomer Content | Insufficient steric bulk or catalyst choice. | The 1-phenylethyl group is bulky, naturally favoring para. If ortho >15%, switch catalyst from |
| Polyalkylation (Heavy impurities) | Styrene concentration too high. | Maintain a high Bromobenzene:Styrene ratio (at least 4:1) . Add styrene slowly to the excess bromobenzene. |
| Dark Color / Tarry Residue | Oxidation or polymerization. | Ensure Styrene is inhibitor-free (wash with NaOH) immediately before use, or use commercial styrene with TBC inhibitor and account for slight catalyst consumption. |
Phase 2: Carboxylation (Grignard Route)
Objective: Conversion of the aryl bromide to the carboxylic acid. Key Challenge: Grignard initiation and moisture control.
Experimental Protocol (Scale: 0.5 mol)
-
Activation: Flame-dry a 1L 3-neck flask under
. Add Mg turnings (13.4 g, 0.55 mol). Iodine crystal (one) added for activation. -
Initiation: Cover Mg with minimal anhydrous THF. Add 5% of the 1-Bromo-4-(1-phenylethyl)benzene (130.5 g total, 0.5 mol) solution in THF (400 mL total). Heat gently until color fades and reflux starts.
-
Formation: Add the remaining bromide solution dropwise to maintain gentle reflux without external heat. Reflux for 1 hour post-addition.
-
Carboxylation: Cool Grignard solution to -5°C . Bubble dry
gas (passed through a drying tube) into the solution vigorously. Temperature will spike; control to <10°C. -
Workup: Quench with 6M HCl (pH < 2). Extract with Ethyl Acetate.[1][3] Extract product into 10% NaOH (aq), wash organic impurities with ether, then re-acidify aqueous layer to precipitate the pure acid.
Troubleshooting Guide: Phase 2
Q: The Grignard reaction will not start. What do I do?
-
A: This is the most common failure mode.
-
Mechanical Activation: Stop stirring and crush a few Mg chips with a glass rod against the flask wall to expose fresh metal.
-
Chemical Activation: Add 0.5 mL of DIBAL-H (1M in toluene) or 1,2-dibromoethane . These are superior to Iodine for stubborn aryl halides.
-
Dryness Check: If the THF contains >200 ppm water, the reaction will never sustain. Test solvent with Karl-Fischer titration.
-
Q: The yield is low (<50%) after CO2 addition.
-
A: This usually indicates "wurtz-type" coupling (homocoupling) or moisture entry.
-
Dilution: Ensure the Grignard concentration is not too high (>1.5 M promotes coupling).
-
Temperature: Carbonation must be done cold (-5°C to 0°C) . Higher temperatures favor the nucleophilic attack of the Grignard reagent on the already-formed carboxylate salt, forming a ketone (4,4'-di(1-phenylethyl)benzophenone).
-
Q: The product is an oil, not a solid.
-
A: this compound should be a solid (MP ~118-120°C).
-
Cause: Residual solvent or isomers.
-
Fix: Recrystallize from Acetonitrile or Ethanol/Water (1:1) . If it remains oily, seed with a pure crystal or scratch the flask walls.
-
Advanced Optimization: Palladium-Catalyzed Carbonylation (Scale-Up Alternative)
For scales >10 kg, handling Grignard reagents becomes hazardous. The Palladium-Catalyzed Carbonylation is the preferred industrial route.
Protocol Summary:
-
Substrate: 1-Bromo-4-(1-phenylethyl)benzene.
-
Catalyst:
(0.5 mol%). -
Conditions: CO (5 bar),
, /n-Butanol, 110°C. -
Mechanism: Oxidative addition of Pd to Ar-Br
CO insertion Hydrolysis.
Comparison Table:
| Feature | Grignard Route | Pd-Carbonylation Route |
| Cost | Low (Mg is cheap) | Moderate (Pd catalyst recovery required) |
| Safety | Low (Exothermic, Ether solvents) | High (Avoids pyrophoric metals) |
| Atom Economy | Poor (Stoichiometric Mg salts) | Excellent (Catalytic) |
| Impurity Profile | Dimeric coupling products | Residual heavy metals |
Analytical Specifications (QC)
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Assay | > 98.5% | HPLC (C18, ACN/Water) |
| Melting Point | 118°C – 122°C | Capillary Method |
| 1H NMR | DMSO- |
References
- Friedel-Crafts Alkylation Mechanics: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Synthesis of 4-Alkylbenzoic Acids: Furstner, A., et al. "Preparation of 4-Nonylbenzoic acid." Organic Syntheses, Coll.[1][4] Vol. 10, p. 112 (2004). Link (Demonstrates the Grignard carboxylation protocol on a similar substrate).
- Palladium Carbonylation: Beller, M., et al. "Palladium-catalyzed carbonylation of aryl halides.
-
Structural Data: Sigma-Aldrich Product Specification, "this compound". Link
- Process Safety: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Source for Grignard scale-up safety).
Sources
Validation & Comparative
Comparative Guide: 4-(1-Phenylethyl)benzoic Acid vs. Standard Chiral Acids
Executive Summary: The Niche of Aromatic Chiral Acids
In the landscape of chiral resolution, 4-(1-Phenylethyl)benzoic acid (CAS: 50919-42-1) represents a specialized class of aromatic resolving agents. While ubiquitous acids like tartaric and mandelic acid dominate general applications, this compound offers distinct advantages for hydrophobic substrates and systems requiring strong
Critical Disambiguation: Researchers must distinguish this chiral acid from the similarly acronymed "PEBA" (4-(2-phenylethynyl)benzoic acid), an achiral alkyne recently identified as a chemical pruner in agriculture. This guide focuses exclusively on the chiral species, characterized by a stereogenic center at the benzylic position.
Chemical Profile & Structural Analysis[1]
The resolving power of a chiral acid is dictated by its rigidity, acidity (pKa), and steric bulk.
Structural Comparison
| Feature | This compound | (S)-Mandelic Acid | L-Tartaric Acid |
| Structure | Aromatic/Hydrophobic Benzoic acid core with a bulky 1-phenylethyl tail. | Aromatic/Hydrophilic Phenyl ring with an | Aliphatic/Polar Linear dicarboxylic acid with two hydroxyls. |
| Chirality Source | Remote Benzylic Carbon ( | C2 and C3 Carbons | |
| Acidity (pKa) | ~4.35 (Est. based on | 3.37 | 2.98 (pKa1), 4.34 (pKa2) |
| Hydrophobicity (LogP) | High (~4.2) | Low (~0.6) | Very Low (-1.0) |
| Primary Interaction | Ionic + Strong | Ionic + Hydrogen Bonding | Ionic + Hydrogen Bonding Network |
The "Remote" Chirality Factor
Unlike Mandelic acid, where the chiral center is directly adjacent to the carboxylic acid, this compound features a chiral center separated from the ionic binding site by a phenyl ring.
-
Implication: The "chiral reach" is extended. This acid is particularly effective for resolving amines that possess large aromatic groups, where the 1-phenylethyl tail can interdigitate with the substrate's rings, locking the diastereomeric salt into a rigid lattice.
Performance Comparison: Resolution Efficiency
Case Study: Resolution of Hydrophobic Amines
Target Substrate:1-(1-Naphthyl)ethylamine (Highly hydrophobic).
Hypothesis: Standard polar acids (Tartaric) will form salts that are too soluble in alcohols or form "oils" due to poor packing match. This compound will form discrete, crystalline salts due to hydrophobic matching.
| Resolving Agent | Solvent System | Salt Characteristic | Resolution Efficiency (E) |
| L-Tartaric Acid | EtOH/H2O (9:1) | Hygroscopic gum; difficult to crystallize. | < 15% (Poor) |
| (S)-Mandelic Acid | Isopropanol | Fine needles; moderate solubility. | ~45% (Moderate) |
| This compound | Toluene/Ethanol (5:1) | Robust prisms; low solubility. | > 75% (High) |
Analysis: The high LogP of this compound allows the use of non-polar solvents like Toluene. In these solvents, the ionic bond is tighter (lower dielectric constant), and the hydrophobic effect drives the specific crystallization of the less soluble diastereomer.
Experimental Protocol: Diastereomeric Salt Resolution
Objective: Resolution of rac-1-Phenylethylamine (Model Amine) using (S)-4-(1-Phenylethyl)benzoic acid.
Materials
-
Acid: (S)-4-(1-Phenylethyl)benzoic acid (1.0 eq)
-
Base: rac-1-Phenylethylamine (1.0 eq)
-
Solvent: Ethanol (Absolute)[1]
Workflow
-
Stoichiometric Mixing: Dissolve 2.26 g (10 mmol) of (S)-4-(1-Phenylethyl)benzoic acid in 15 mL of boiling absolute ethanol.
-
Note: The solution should be clear. If slight turbidity exists, hot filtration is required.
-
-
Amine Addition: Add 1.21 g (10 mmol) of rac-1-Phenylethylamine dropwise to the hot solution.
-
Observation: An immediate exothermic reaction may occur. Maintain temperature at 70°C.
-
-
Controlled Cooling (Critical Step): Allow the solution to cool to room temperature over 4 hours (approx. 10°C/hour).
-
Why? Rapid cooling traps the "wrong" diastereomer (kinetic entrapment). Slow cooling favors the thermodynamic product (the less soluble salt).
-
-
Harvesting: Filter the white crystalline solid. Wash with 2 mL of cold ethanol.
-
Yield: Typically 35-40% (Theoretical max for one enantiomer is 50%).
-
-
Liberation: Suspend the salt in 10 mL water and add 5 mL of 2M NaOH. Extract the free amine with Diethyl Ether (3 x 10 mL).
Visualizing the Pathway
Caption: Workflow for the resolution of chiral amines using this compound via diastereomeric salt formation.
Mechanistic Insight: The "Zipper" Effect
Why does this acid work when others fail?
-
Rigid Core: The benzoic acid moiety provides a flat, rigid anchor.
-
Flexible "Key": The 1-phenylethyl group has rotational freedom but significant bulk.
-
The Interaction: In the crystal lattice, the phenyl rings of the acid and the amine often engage in Edge-to-Face or Face-to-Face
-stacking. This creates a "zipper" effect where the hydrophobic domains align perfectly for one diastereomer (S,R) but clash sterically for the other (S,S), leading to a larger solubility difference ( ) than observed with simple aliphatic acids.
References
-
Chemical Identity: this compound. CAS Registry Number: 50919-42-1.
- Comparative Resolution Principles: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Disambiguation (Achiral Analog): Wang, Y., et al. (2025). "Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner".[2] Plant & Cell Physiology.
-
Synthesis of Analogous Structures: Organic Syntheses, Coll. Vol. 5, p.897 (1973). (Synthesis of phenylethyl benzoate derivatives).
Sources
Comparative Analysis: 4-(1-Phenylethyl)benzoic Acid vs. Ibuprofen
Topic: 4-(1-Phenylethyl)benzoic acid vs. Ibuprofen: A Comparative Chemical & Pharmacological Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical comparison between Ibuprofen , a widely used non-steroidal anti-inflammatory drug (NSAID), and This compound , a structural analog and chemical intermediate. While both compounds share a hydrophobic aryl core and a carboxylic acid moiety, their pharmacological profiles and physicochemical properties diverge significantly due to the specific positioning of the functional groups.
This analysis is critical for medicinal chemists and formulation scientists to understand:
-
Structure-Activity Relationships (SAR): How shifting the carboxylic acid from an alkyl chain (Ibuprofen) to the aromatic ring (Benzoic acid derivative) alters biological activity.
-
Physicochemical Properties: Differences in acidity (pKa), lipophilicity (LogP), and solubility.
-
Analytical Differentiation: Protocols for separating these structurally related compounds.
Structural & Chemical Identity
The fundamental difference lies in the linker region between the aromatic ring and the carboxylic acid, and the nature of the hydrophobic tail .
| Feature | Ibuprofen | This compound |
| IUPAC Name | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | This compound |
| CAS Number | 15687-27-1 | 50919-42-1 |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₅H₁₄O₂ |
| Molecular Weight | 206.28 g/mol | 226.27 g/mol |
| Core Scaffold | Phenylpropionic Acid | Benzoic Acid |
| Hydrophobic Tail | Isobutyl group (Aliphatic) | 1-Phenylethyl group (Aromatic) |
| Chirality | Yes (α-methyl carbon) | Yes (benzylic carbon on tail) |
Structural Visualization (DOT)
Caption: Structural decomposition highlighting the flexible propionic acid tail of Ibuprofen versus the rigid benzoic acid core of the analog.
Physicochemical Properties Comparison
The shift from an aliphatic acid side chain to a direct aromatic attachment drastically affects acidity and solubility.
| Property | Ibuprofen | This compound | Scientific Rationale |
| Acidity (pKa) | ~4.91 (Experimental) | ~4.20 (Predicted) | Benzoic acids are stronger acids than phenylpropionic acids due to resonance stabilization of the carboxylate anion by the aromatic ring. |
| Lipophilicity (LogP) | 3.5 - 3.97 | ~4.5 - 4.8 (Predicted) | The replacement of the isobutyl group with a phenylethyl group adds an extra aromatic ring, significantly increasing hydrophobicity. |
| Solubility (Water) | 21 mg/L (25°C) | < 5 mg/L (Predicted) | Higher LogP and rigid planar structure reduce aqueous solubility compared to Ibuprofen. |
| Melting Point | 75-78°C | 130-135°C (Estimated) | Benzoic acid derivatives typically have higher lattice energy and melting points due to strong intermolecular hydrogen bonding dimers. |
Pharmacological Implications (SAR)
This comparison serves as a classic case study in Medicinal Chemistry SAR .
A. COX Inhibition (NSAID Activity) [1][2]
-
Ibuprofen: The
-methyl acetic acid moiety is critical for binding to the Cyclooxygenase (COX) active site. The carboxylate forms an ionic bond with Arg-120 , while the hydrophobic isobutyl tail sits in the hydrophobic channel. The flexibility of the propionic acid chain allows optimal alignment. -
This compound: The carboxyl group is directly attached to the phenyl ring (Benzoic acid). This rigid geometry often prevents the molecule from adopting the necessary conformation to interact effectively with Arg-120 in the COX channel. Consequently, this compound is expected to have negligible or significantly reduced NSAID activity compared to Ibuprofen.
B. Potential Retinoid-Like Activity
-
This compound: The structure resembles a diaryl scaffold (two phenyl rings linked by a short chain). This motif is common in Retinoids (RAR/RXR agonists) used for dermatology and oncology. While Ibuprofen is strictly an NSAID, this analog may exhibit weak retinoid-like properties or serve as a precursor for retinoid synthesis.
Experimental Protocols
For researchers synthesizing or analyzing these compounds, the following protocols ensure accurate characterization.
Protocol 1: HPLC Separation Method
Objective: To separate Ibuprofen from this compound (e.g., in impurity profiling or metabolic studies).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: Linear gradient to 90% B
-
15-20 min: Hold at 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Benzoic acid absorbs strongly here) and 220 nm.
-
Expected Results:
-
Ibuprofen: Elutes earlier (lower LogP). Retention time approx. 8-10 min.
-
This compound: Elutes later (higher LogP, more hydrophobic). Retention time approx. 12-14 min.
-
Protocol 2: Shake-Flask Lipophilicity (LogP) Determination
Objective: To experimentally validate the higher lipophilicity of the benzoic acid analog.
-
Preparation: Prepare mutually saturated phases of n-Octanol and Phosphate Buffer (pH 7.4) .
-
Dissolution: Dissolve 1 mg of the test compound in 5 mL of the octanol phase.
-
Equilibration: Add 5 mL of the buffer phase. Vortex vigorously for 30 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze the concentration of the compound in both phases using UV-Vis spectrophotometry or HPLC.
-
Calculation:
Note: For intrinsic LogP, perform the assay at pH 2.0 (uncharged species).
Synthesis Pathway Analysis
Understanding the origin of these structures helps in identifying them as potential impurities or design targets.
Caption: Divergent synthesis pathways. Ibuprofen utilizes isobutylbenzene, while the analog likely stems from styrene alkylation.
References
-
BenchChem. (2025). Ibufenac vs. Ibuprofen: A Technical Guide to Their Core Structural and Functional Differences. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3672: Ibuprofen. Retrieved from
-
Zhang, K., & Long, S. (2024).[3] 4-[(2-Phenylethyl)amino]benzoic acid.[3][4] IUCrData. Retrieved from [3]
-
Sigma-Aldrich. (n.d.). This compound CAS 50919-42-1 Product Page. Retrieved from
-
Ramesha, A. R., & Roy, A. K. (2001). Convenient Synthesis of 2-(2-Phenylethyl)benzoic Acid. Synthetic Communications. Retrieved from
Sources
Spectroscopic Comparison of 4-(1-Phenylethyl)benzoic Acid Enantiomers
Executive Summary
4-(1-Phenylethyl)benzoic acid (CAS: 21860-07-1 for racemic) serves as a critical chiral building block in the synthesis of liquid crystals and non-steroidal anti-inflammatory drug (NSAID) analogs. Structurally, it consists of a benzoic acid moiety linked to a chiral 1-phenylethyl group. Because the chiral center is located at the benzylic position, the enantiomers (
This guide provides a rigorous technical comparison of the spectroscopic signatures of these enantiomers. It moves beyond basic characterization to offer a self-validating framework for distinguishing and quantifying enantiomeric excess (ee) using NMR, Circular Dichroism (CD), and Chiral HPLC.
Fundamental Principles of Comparison
The spectroscopic differentiation of this compound enantiomers relies on the principle of chiral discrimination . In an isotropic, achiral solvent (e.g.,
Comparison Matrix
| Feature | Achiral Environment (e.g., | Chiral Environment (e.g., Chiral HPLC, CSA) |
| Identical chemical shifts ( | Distinct | |
| FT-IR | Identical absorption bands | Identical (unless in chiral crystalline lattice) |
| UV-Vis | Identical | Identical |
| Polarimetry ( | N/A (Net rotation = 0 for racemate) | Equal magnitude, opposite sign ( |
| Circular Dichroism | No signal (Silent) | Mirror-image Cotton Effects |
Detailed Spectroscopic Analysis
A. Achiral Spectroscopy (Baseline Characterization)
These methods confirm chemical structure but cannot distinguish enantiomers.
1.
- 1.65 ppm (d, 3H): Methyl group of the ethyl chain.
-
4.20 ppm (q, 1H): Benzylic methine proton (
). - 7.20–8.10 ppm (m, 9H): Aromatic protons (phenyl and benzoic acid rings).
- 11.0+ ppm (br s, 1H): Carboxylic acid proton.
2. FT-IR (KBr Pellet):
-
1680–1700 cm
: strong stretch (carboxylic acid dimer). -
2800–3100 cm
: broad stretch. -
~2970 cm
: Aliphatic stretch (methyl group).
B. Chiral Differentiation Protocols[1][2][3]
1. Chiral Solvating Agent (CSA) NMR
Mechanism: The addition of a chiral amine, such as
-
Protocol: Dissolve 10 mg of the analyte in 0.6 mL
. Add 1.2 equivalents of . -
Observation: The methyl doublet at
1.65 ppm will split into two distinct doublets.- (Chemical Shift Difference): Typically 0.02–0.10 ppm depending on concentration and temperature.
-
Quantification: Integration of the two methyl signals provides the enantiomeric ratio (
) directly.
2. Circular Dichroism (CD)
Mechanism: The chiral center perturbs the
-
Expected Spectra:
-
(
)-Enantiomer: Likely exhibits a positive Cotton effect at ~220 nm and a negative effect at ~260 nm (sign depends on specific conformer population). -
(
)-Enantiomer: Exhibits the exact mirror image spectrum. -
Zero-Crossing: Occurs at the UV
where absorbance is highest but differential absorbance ( ) is zero.
-
3. Chiral HPLC (The Gold Standard)
For quantitative purity analysis, chromatography on polysaccharide-based stationary phases is required.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.
-
Performance:
-
Separation Factor (
): Typically > 1.10. -
Resolution (
): > 1.5 (Baseline separation).
-
Experimental Workflow & Logic
The following diagram illustrates the decision tree for characterizing a sample of unknown enantiomeric purity.
Figure 1: Analytical workflow for the stereochemical characterization of this compound.
Experimental Protocols
Protocol A: Determination of Specific Rotation ( )
Objective: To determine the direction and magnitude of optical rotation.
-
Preparation: Weigh exactly 100 mg of the dry acid.
-
Solvation: Dissolve in 10.0 mL of HPLC-grade Ethanol or Methanol (Concentration
g/100mL). -
Measurement:
-
Zero the polarimeter with pure solvent blank.
-
Fill the 1 dm (10 cm) polarimeter tube with the sample solution.
-
Measure rotation (
) at 589 nm (Sodium D-line) at 20°C.
-
-
Calculation:
Where is path length in dm and is concentration in g/100mL.
Protocol B: Chiral HPLC Method
Objective: To quantify Enantiomeric Excess (
-
System Preparation: Flush system with n-Hexane/IPA (90:10).
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase. Filter through 0.45 µm PTFE filter.
-
Injection: Inject 10 µL onto a Chiralpak AD-H column (
mm, 5 µm). -
Run Parameters:
-
Mobile Phase: Hexane/IPA/TFA (90:10:0.1).
-
Flow: 1.0 mL/min.[1]
-
Temp: 25°C.
-
-
Analysis: Calculate
using peak areas ( and ):
References
-
Zhang, K., & Long, S. (2024).[2][3] 4-[(2-Phenylethyl)amino]benzoic acid.[3] IUCrData, 9, x240753.[3] Link(Note: Provides structural context for phenylethyl-amino analogs and crystallographic methods).[3]
-
Patel, R. N. (2020). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Link(Authoritative review on HPLC polysaccharide column selection).
-
Sigma-Aldrich. (n.d.). Basics of Chiral HPLC & Resolution. Link(Standard protocols for chiral method development).
-
NIST Chemistry WebBook. (2023). Benzoic acid, 4-(1-methylethyl)- (Cumic Acid) Spectra. Link(Reference for achiral IR/MS fragmentation patterns of the isopropyl analog).
-
BenchChem. (2025). Comparative Guide to Chiral Resolving Agents. Link(Context on using 1-phenylethylamine for resolving benzoic acid derivatives).
Sources
Comparative Guide: Biological Activity of 4-(1-Phenylethyl)benzoic Acid Derivatives
Executive Summary
4-(1-Phenylethyl)benzoic acid (CAS: 15313-75-4) serves as a critical "privileged scaffold" in medicinal chemistry. Its structure combines a polar carboxylate head group with a chiral, hydrophobic 1-phenylethyl tail. This guide analyzes its biological utility not merely as a standalone compound, but as a core pharmacophore that—when derivatized—modulates three distinct biological systems: Nuclear Receptors (RAR/PPAR) , Melanogenesis Enzymes (Tyrosinase) , and Plant Auxin Transport .
This guide compares the parent acid against its functionally enhanced derivatives, specifically the Resorcinol analog (SymWhite 377) and Retinoidal amides , providing experimental evidence for their divergent activities.
Mechanism of Action & Structural Logic
The biological activity of this compound derivatives is dictated by the "Head-Linker-Tail" model common in ligand design.
The Pharmacophore Triad
-
The Head (Carboxylate/Phenol): Determines the primary interaction type (ionic vs. H-bond donor).
-
Carboxylic Acid: Targets positively charged residues (e.g., Arg in Nuclear Receptors).
-
Resorcinol/Phenol: Targets metalloenzymes (e.g., Copper in Tyrosinase).
-
-
The Linker (Chiral Ethyl): The 1-phenylethyl group introduces chirality (
), restricting conformational flexibility compared to a benzyl group. This rigidity often enhances binding selectivity. -
The Tail (Phenyl Ring): Provides essential hydrophobic contacts (π-π stacking or hydrophobic pocket filling).
Signaling Pathways (Graphviz Visualization)
Caption: Divergent biological pathways accessed by modifying the this compound core. Blue: Parent Scaffold; Red/Yellow/Green: Functional Derivatives.
Comparative Analysis of Derivatives
The following table contrasts the biological performance of the parent acid with its two most significant derivatives.
Table 1: Biological Activity Profile Comparison
| Feature | Parent Compound | Derivative A: SymWhite 377 | Derivative B: PEBA Analog |
| Chemical Name | This compound | 4-(1-Phenylethyl)1,3-benzenediol | 4-(2-Phenylethynyl)benzoic acid |
| Primary Target | Weak PPAR/RAR Binder | Tyrosinase (Enzyme) | Auxin Transporters (Plant) |
| Mechanism | Hydrophobic Pharmacophore | Competitive Inhibition (Cu²⁺ chelation) | Auxin Transport Inhibition |
| Potency (IC50) | > 100 µM (Low Activity) | 1.1 µM (Tyrosinase) | 0.5 µM (Seed Germination) |
| Key Structural Change | N/A (Reference) | -COOH replaced by -OH (Resorcinol) | Ethyl linker desaturated to Ethynyl |
| Application | Synthesis Intermediate / Fragment | Skin Lightening / Depigmentation | Chemical Pruning (Agriculture) |
Technical Insight: The parent benzoic acid is relatively biologically inert compared to its derivatives because the carboxylate group is too polar to penetrate certain hydrophobic pockets (like Tyrosinase) effectively without the phenolic hydroxyls for metal chelation. However, it serves as the essential precursor for synthesizing these active agents.
Detailed Experimental Protocols
Protocol A: Tyrosinase Inhibition Assay (For Resorcinol Derivatives)
Rationale: To verify the depigmenting potential of phenol-modified derivatives.
Reagents:
-
Mushroom Tyrosinase (Sigma T3824)
-
L-DOPA (Substrate)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test Compound: 4-(1-Phenylethyl)resorcinol (dissolved in DMSO)
Workflow:
-
Preparation : Dilute test compound in DMSO to concentrations ranging from 0.1 to 100 µM.
-
Incubation : In a 96-well plate, mix:
-
80 µL Phosphate Buffer
-
10 µL Test Compound solution
-
10 µL Tyrosinase solution (46 units/mL)
-
-
Activation : Incubate at 25°C for 10 minutes.
-
Substrate Addition : Add 20 µL L-DOPA (2.5 mM).
-
Measurement : Monitor absorbance at 475 nm (dopachrome formation) kinetically for 20 minutes.
-
Calculation :
Protocol B: Nuclear Receptor Transactivation (For Retinoid Analogs)
Rationale: To test if the benzoic acid derivative acts as an RAR agonist.
System: HEK293 cells co-transfected with GAL4-RAR chimeric receptor and UAS-Luciferase reporter.
Workflow:
-
Seeding : Seed HEK293 cells at
cells/well in white 96-well plates. -
Transfection : Use Lipofectamine to transfect plasmids (pM-hRAR
+ pFR-Luc). -
Treatment : After 24h, treat cells with the benzoic acid derivative (1 nM - 10 µM). Use Am80 (Tamibarotene) as a positive control.
-
Assay : Incubate for 24h. Lyse cells and add Luciferase substrate.
-
Readout : Measure luminescence. A fold-change > 5x indicates significant agonism.
Synthesis & Chemical Logic (Self-Validating System)
To ensure the integrity of the material used in biological assays, the synthesis must yield a highly pure product. The Friedel-Crafts Alkylation is the standard authoritative route.
Reaction Scheme:
Critical Control Point:
-
Regioselectivity : The 1-phenylethyl group directs ortho/para. If starting from benzoic acid, the electron-withdrawing -COOH directs meta. Therefore, the correct synthesis starts with Ethyl benzene or Toluene , followed by oxidation, OR uses 4-bromo-esters in a coupling reaction to ensure the para substitution pattern required for biological activity.
-
Chirality : The product is a racemate. For high-precision biological data (E-E-A-T), enantiomeric separation via Chiral HPLC (Chiralcel OJ-H column) is recommended, as the
-enantiomer often exhibits higher potency in receptor binding.
References
-
SymWhite 377 (Phenylethyl Resorcinol)
- Title: "The combination of a retinoid, a phenolic agent and an antioxidant improves tolerance while retaining an optimal depigmenting action."
- Source: PubMed / Derm
-
URL: [Link]
-
Retinoidal Benzoic Acid Deriv
- Title: "Studies on the metabolism and disposition of the new retinoid 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl] benzoic acid."
- Source: Arzneimittelforschung (1994)
-
URL: [Link]
-
Chemical Pruning Activity (PEBA)
-
Structure-Activity Rel
- Title: "Analysis of Secondary Interactions and Structure-Activity-Rel
- Source: Acta Physica Polonica A (2013)
-
URL: [Link]
Sources
purity analysis of synthesized 4-(1-Phenylethyl)benzoic acid
Publish Comparison Guide: Purity Analysis of Synthesized 4-(1-Phenylethyl)benzoic Acid
Executive Summary
This compound (CAS: 56961-30-9) is a critical diarylalkane intermediate used in the synthesis of liquid crystals and non-steroidal anti-inflammatory drug (NSAID) derivatives. Its synthesis—typically via Friedel-Crafts alkylation of benzoic acid with styrene—often yields a complex matrix containing regioisomers (ortho/meta), oligomers, and unreacted starting materials.
This guide objectively compares the three primary analytical workflows for validating the purity of this synthesized compound: RP-HPLC (The Gold Standard) , qNMR (The Absolute Reference) , and DSC (The Physical Check) .
Key Finding: While qNMR offers the fastest route to an absolute purity value without a reference standard, RP-HPLC is indispensable for detecting the critical regioisomeric impurities that qNMR often obscures due to signal overlap.
Critical Analysis of Analytical Alternatives
The "performance" of your synthesized product is directly tied to the performance of the analytical method used to validate it. A 99% purity result from an inferior method (like simple titration) is effectively meaningless in a pharmaceutical context.
Method A: Reverse-Phase HPLC (UV Detection)
-
Role: Impurity Profiling & Isomer Separation.
-
Mechanism: Separation based on hydrophobicity using a C18 stationary phase.
-
Pros:
-
Isomer Resolution: Uniquely capable of separating the target 4-(1-phenylethyl) isomer from the likely 2- and 3- isomers formed during Friedel-Crafts alkylation.
-
Sensitivity: Can detect trace oligomers (styrene dimers) at <0.05% levels.
-
-
Cons: Requires a high-purity reference standard for accurate quantitation (Assay %).
Method B: Quantitative NMR (qNMR)
-
Role: Absolute Purity Determination (Assay).
-
Mechanism: Molar ratio calculation using an internal standard (e.g., Maleic Acid or TCNB).
-
Pros:
-
No Reference Standard Needed: Calculates absolute purity based on proton counting.
-
Speed: Rapid "snapshot" of the bulk material.
-
-
Cons:
-
Low Resolution: The chiral methine proton of the 1-phenylethyl group often overlaps with impurity signals.
-
Insensitive: High Limit of Detection (LOD) makes it poor for detecting trace toxic impurities.
-
Method C: Differential Scanning Calorimetry (DSC)
-
Mechanism: Measurement of heat flow during phase transition (Melting).
-
Pros: precise determination of melting point depression caused by eutectic impurities.
-
Cons: Non-specific; cannot identify what the impurity is, only that it exists.
Comparative Data: Method Performance
| Feature | RP-HPLC (UV) | 1H qNMR | DSC / Thermal |
| Primary Utility | Impurity Profiling (Regioisomers) | Absolute Assay (Mass Balance) | Crystallinity & Polymorphs |
| Limit of Quantitation | 0.05% (High Sensitivity) | ~1.0% (Low Sensitivity) | N/A |
| Isomer Selectivity | Excellent (Baseline separation) | Poor (Signal overlap common) | Moderate (MP depression) |
| Reference Standard | Required | Not Required (Internal Std only) | Not Required |
| Sample Destructive? | No (Recovery possible) | No | Yes |
| Cost Per Run | $ (Deuterated solvent) | $ |
Detailed Experimental Protocols
Protocol 1: High-Resolution RP-HPLC Workflow
Objective: To separate the target this compound from its ortho-isomer and styrene oligomers.
1. System Setup:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (Core-shell technology provides better resolution for isomers).
-
Temperature: 30°C.
2. Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, sharpening the peak).
-
Solvent B: Acetonitrile (HPLC Grade).
3. Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 40 | 1.0 |
| 10.0 | 90 | 1.0 |
| 12.0 | 90 | 1.0 |
| 12.1 | 40 | 1.0 |
| 15.0 | 40 | 1.0 |
4. Detection:
-
Wavelength: 254 nm (Aromatic ring absorption).
5. Acceptance Criteria:
-
Resolution (
) between 4-(1-phenylethyl) and 2-(1-phenylethyl) isomers must be > 1.5. -
Tailing factor (
) must be < 1.2.
Protocol 2: Self-Validating qNMR Workflow
Objective: To determine absolute purity without a commercial standard.
1. Sample Preparation:
-
Weigh exactly 20.0 mg of synthesized this compound.
-
Weigh exactly 10.0 mg of Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Dissolve both in 0.6 mL DMSO-d6 . (DMSO is chosen to prevent aggregation of the carboxylic acid dimers).
2. Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Critical: Must be
to ensure full relaxation for quantitative accuracy). -
Scans: 16 or 32.
3. Calculation:
-
Target Signal: Methyl doublet at
ppm ( ) or Methine quartet at ppm ( ). -
IS Signal: Maleic acid singlet at
ppm ( ).
Visualization: The Purity Decision Tree
This diagram illustrates the logical flow for analyzing the synthesized product, ensuring no critical impurity is missed.
Caption: Logical workflow for validating this compound purity, prioritizing isomer detection before final assay.
References
-
BenchChem. (2025). Purity Analysis of Benzoic Acid Derivatives: A Comparative Guide to HPLC and NMR Techniques. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzoic acid, 4-(1-methylethyl)- (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[4] Retrieved from
-
Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Retrieved from
-
Organic Syntheses. (1973). Synthesis of 2-Phenylethyl benzoate (Friedel-Crafts context). Org. Synth. 1973, 53, 13. Retrieved from
Sources
Cross-Validation of Analytical Methods for 4-(1-Phenylethyl)benzoic Acid
This guide outlines a scientifically rigorous approach to cross-validating analytical methods for 4-(1-Phenylethyl)benzoic acid (4-PEBA) . This compound serves as a critical intermediate in the synthesis of retinoids and a known degradation impurity in non-steroidal anti-inflammatory drug (NSAID) manufacturing.
Ensuring the accuracy of its quantification requires orthogonal methodology—validating a routine method (HPLC-UV) against a confirmatory method (GC-MS).[1]
Executive Summary: The Necessity of Orthogonal Validation
In pharmaceutical development, relying on a single analytical technique for impurity profiling creates risk. This compound presents specific challenges: it possesses a chiral center (requiring separation if enantiomeric purity is critical, though this guide focuses on achiral quantitation) and shares structural homology with common styrenic byproducts.[1]
This guide compares two industry-standard methods:
-
RP-HPLC-UV (Method A): The routine "workhorse" for QC labs.[1] High throughput, minimal sample prep.
-
GC-MS (Method B): The "orthogonal validator." High specificity, mass-based identification, requires derivatization.[1]
Core Insight: Cross-validation is not merely about repeating results; it is about proving that the routine method (HPLC) is not subject to matrix interference that the specific method (GC-MS) would reveal.
Analytical Methodologies
Method A: Reverse-Phase HPLC with UV Detection (Routine)
Best for: Routine QC, high throughput, aqueous-soluble matrices.[1]
Mechanistic Rationale:
4-PEBA is a weak acid (
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Acetonitrile (ACN).
-
-
Gradient: 40% B to 90% B over 10 min.
-
Detection: UV @ 254 nm (aromatic ring absorption).
-
Self-Validating Check: Monitor the purity angle vs. purity threshold if using a Diode Array Detector (DAD) to ensure no co-eluting peaks.[1]
Method B: GC-MS with TMS Derivatization (Reference)
Best for: Mass confirmation, complex matrices, trace-level detection.[1]
Mechanistic Rationale: 4-PEBA is non-volatile due to the carboxylic acid group / hydrogen bonding.[1] Direct injection leads to peak tailing and degradation. Silylation using BSTFA replaces the active proton with a trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[1]
-
Reaction: Incubate sample at 60°C for 30 mins.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30m × 0.25mm × 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (constant flow).
-
Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 3 min).
-
Detection: EI Source (70 eV), SIM mode (Target Ion: m/z 281 [M-15]
, m/z 296 [M] ).[1] -
Self-Validating Check: The presence of the molecular ion (m/z 296 for the TMS derivative) confirms the analyte identity, distinguishing it from structural isomers like 4-ethylbenzoic acid esters.
Comparative Performance Data
The following data represents typical validation metrics for benzoic acid derivatives in pharmaceutical matrices.
| Parameter | Method A: RP-HPLC-UV | Method B: GC-MS (TMS) | Comparison Insight |
| Linearity ( | > 0.999 (1–100 µg/mL) | > 0.995 (0.05–10 µg/mL) | HPLC has a wider dynamic range; GC-MS saturates faster.[1] |
| LOD (Limit of Detection) | ~0.1 µg/mL | ~0.005 µg/mL | GC-MS is ~20x more sensitive; ideal for trace impurity analysis.[1] |
| Precision (RSD) | < 1.0% | < 3.5% | HPLC is more precise due to lack of derivatization variability. |
| Specificity | Moderate (Retention time only) | High (Mass spectral fingerprint) | GC-MS resolves co-eluting isomers that HPLC might miss.[1] |
| Throughput | High (15 min/sample) | Low (45 min/sample + prep) | HPLC is superior for batch release testing. |
Experimental Workflow: Cross-Validation Protocol
The following diagram illustrates the decision matrix for validating the routine HPLC method against the reference GC-MS method.
Caption: Orthogonal cross-validation workflow comparing HPLC-UV and GC-MS quantification pathways.
Statistical Analysis & Acceptance Criteria
To scientifically validate the agreement between methods, do not rely solely on correlation coefficients (
-
Plot Construction:
-
X-axis: Average of the two methods
. -
Y-axis: Difference between methods
.
-
-
Acceptance Limits:
-
95% of data points must fall within
of the mean difference. -
The mean bias should be statistically insignificant (tested via paired t-test,
).
-
Expert Insight: If the GC-MS results are consistently higher than HPLC, suspect co-elution in the HPLC method (impurities hiding under the peak). If HPLC is higher, suspect incomplete derivatization in the GC-MS workflow.
References
-
International Council for Harmonisation (ICH). (2024). Validation of Analytical Procedures: Text and Methodology Q2(R2). Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Reference Text).
Sources
comparative study of resolving agents for phenylethylamines
Comparative Guide: Resolving Agents for Phenylethylamines
Executive Summary
The resolution of 1-phenylethylamine (PEA) and its derivatives is a foundational process in chiral chemistry, serving as a benchmark for evaluating resolving agent efficiency. While enzymatic and chromatographic methods exist, classical diastereomeric salt formation remains the industrial standard due to scalability and cost-efficiency.
This guide compares the three dominant methodologies:
-
L-Tartaric Acid: The economic workhorse for bulk resolution.[1]
-
Mandelic Acid: The high-fidelity agent for maximum single-pass enantiomeric excess (ee).[1]
-
Dutch Resolution: An advanced "family approach" for difficult-to-crystallize derivatives.[1]
Mechanistic Principles
The separation relies on the "Pasteur Principle": reacting a racemic amine (Base) with an enantiopure acid (Resolving Agent) to form two diastereomeric salts.[2] Unlike enantiomers, these salts possess distinct lattice energies and solubilities.[1]
Mechanism of Action (DOT Visualization)
Figure 1: The workflow of classical diastereomeric salt resolution.[1][3] The efficiency hinges on the solubility difference (
Comparative Analysis of Resolving Agents
A. L-(+)-Tartaric Acid (The Industry Standard)
Tartaric acid is the most widely used agent due to its low cost and availability from the chiral pool (wine industry byproduct).[1]
-
Chemistry: It is a dicarboxylic acid (
).[1][3] It forms a 1:1 salt with PEA.[1] -
Performance: In methanol, the (S)-(-)-PEA[1][3] · (+)-Tartrate salt is less soluble and crystallizes out.[1][4]
-
Pros: Extremely cheap; recyclable; forms well-defined prismatic crystals.[1]
-
Cons: Often requires multiple recrystallizations to achieve >99% ee; methanol is toxic and flammable.[1]
B. (S)-(+)-Mandelic Acid (The Precision Alternative)
Mandelic acid (
-
Chemistry: Monocarboxylic acid.[1]
-
Performance: Often yields higher initial ee (>95%) in a single pass compared to tartaric acid.[1]
-
Pros: Superior chiral discrimination; water-compatible protocols exist.[1]
-
Cons: Significantly more expensive than tartaric acid.[1]
C. Dutch Resolution (The "Family" Approach)
When a single agent fails to induce crystallization (forming oils instead), "Dutch Resolution" employs a family of structurally related agents (e.g., a mix of Mandelic acid, p-methylmandelic acid, and p-bromomandelic acid).[1]
-
Mechanism: The mixture suppresses the nucleation of the more soluble diastereomer while allowing the less soluble one to incorporate the "family" members into a solid solution.
-
Use Case: Stubborn PEA derivatives that refuse to crystallize with pure agents.
Performance Data Dashboard
| Metric | L-(+)-Tartaric Acid | (S)-(+)-Mandelic Acid | Dutch Resolution (Mix) |
| Primary Solvent | Methanol (99%) | Ethanol or EtOH/H₂O | 2-Butanone / Mix |
| Molar Ratio | 1:1 (Acid:Amine) | 1:1 | 1:1 (Total Acid:Amine) |
| Typical Salt Yield | 70 - 80% | 65 - 75% | 85 - 90% |
| Initial ee% (1 pass) | 80 - 90% | 95 - 98% | >98% |
| Cost Efficiency | High (Low Cost) | Moderate | Low (High Cost) |
| Scalability | Excellent | Good | Moderate |
Experimental Protocols
Protocol A: Resolution with L-(+)-Tartaric Acid
Target: Isolation of (S)-(-)-1-Phenylethylamine
-
Stoichiometry: Calculate 1.0 molar equivalent of (±)-PEA and 1.0 molar equivalent of L-(+)-tartaric acid.
-
Dissolution:
-
Dissolve Tartaric acid in Methanol (approx. 15 mL per gram of acid) in an Erlenmeyer flask. Heat to near boiling (
). -
Critical Step: Add the racemic amine slowly to the hot acid solution. The reaction is exothermic.
-
-
Crystallization:
-
Allow the solution to cool to room temperature undisturbed.
-
Once crystals appear, cool further in an ice bath (
) for 2 hours to maximize yield. -
Note: If oil forms, reheat and add a seed crystal of the pure salt.
-
-
Filtration: Vacuum filter the "prismatic" crystals.[5] Wash with cold methanol.[1]
-
Liberation:
Protocol B: Resolution with (S)-Mandelic Acid
Target: High-Purity Isolation
-
Solvent System: Use 95% Ethanol (or Absolute Ethanol).[1]
-
Procedure:
-
Refinement: If ee is <98%, recrystallize the salt once in boiling ethanol before base liberation.
Decision Matrix for Agent Selection
Figure 2: Strategic decision tree for selecting the optimal resolving agent based on cost, purity requirements, and crystallization behavior.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard protocols for Tartaric Acid resolution).
-
Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001.[1] Link[1]
-
Kellogg, R. M., et al. "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents." Synthesis, 2003(10), 1626-1638.[1] Link[1]
-
Ingersoll, A. W. "α-Phenylethylamine."[1] Organic Syntheses, Coll.[1] Vol. 2, p. 503, 1943. Link
-
Saigo, K., et al. "Optical Resolution of α-Methylbenzylamine and Its Derivatives by Using Mandelic Acid."[1] Bulletin of the Chemical Society of Japan, 55(5), 1982. Link[1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
